Z-VEID-FMK
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
210344-96-0 |
|---|---|
Molecular Formula |
C31H45FN4O10 |
Molecular Weight |
652.7 g/mol |
IUPAC Name |
methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C31H45FN4O10/c1-7-19(4)27(30(42)34-22(23(37)16-32)15-25(39)45-6)35-28(40)21(13-14-24(38)44-5)33-29(41)26(18(2)3)36-31(43)46-17-20-11-9-8-10-12-20/h8-12,18-19,21-22,26-27H,7,13-17H2,1-6H3,(H,33,41)(H,34,42)(H,35,40)(H,36,43) |
InChI Key |
YPIHFMWAHMPACV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Z-VEID-FMK: A Technical Guide to its Mechanism of Action as a Caspase-6 Inhibitor
Introduction: Z-VEID-FMK is a synthetic peptide derivative widely utilized in cell biology and drug development as a potent and selective tool for investigating the roles of caspase-6. It is a cell-permeable, irreversible inhibitor that has been instrumental in dissecting the specific contributions of caspase-6 to apoptosis, neurodegenerative diseases, and inflammatory responses.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its molecular target, quantitative efficacy, and its application in experimental settings, tailored for researchers, scientists, and drug development professionals.
The Target: Caspase-6
Caspases (cysteine-aspartic proteases) are a family of enzymes that play critical roles in programmed cell death and inflammation.[4][5] They are broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner (or effector) caspases (e.g., caspase-3, -6, -7).
Caspase-6 is considered an executioner caspase, responsible for cleaving a specific set of cellular proteins, leading to the systematic disassembly of the cell during apoptosis.[4][6] Its activation can occur through cleavage by initiator caspases or via autoproteolytic processing.[4] A primary substrate of caspase-6 is Lamin A/C, a structural component of the nuclear lamina.[1][4] Cleavage of Lamin A/C is a key step contributing to chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis.[7] Beyond apoptosis, caspase-6 is implicated in the pathology of neurodegenerative disorders like Huntington's and Alzheimer's disease, where it cleaves proteins such as huntingtin (HTT) and amyloid precursor protein (APP).[8]
This compound: Molecular Profile and Mechanism of Action
This compound is a carefully designed molecule with three key functional components:
-
Z (Benzyloxycarbonyl group): Attached to the N-terminus, this bulky, hydrophobic group enhances the molecule's cell permeability, allowing it to efficiently cross the cell membrane and reach its cytosolic target.[4][5]
-
VEID (Val-Glu-Ile-Asp): This tetrapeptide sequence mimics the preferred recognition and cleavage site of caspase-6.[1][3] Caspase-6 exhibits substrate specificity for peptides with Valine or Leucine at the P4 position, which distinguishes it from caspase-3 and -7 that prefer Aspartic acid at this position.[4] This sequence specificity is the primary determinant of this compound's selectivity.
-
FMK (Fluoromethylketone): This reactive group is located at the C-terminus. Once the VEID sequence docks the inhibitor into the active site of caspase-6, the FMK group forms an irreversible covalent thioether bond with the cysteine residue (Cys163) of the enzyme's catalytic dyad.[5] This covalent modification permanently inactivates the enzyme.
The mechanism is one of irreversible substrate-mimetic inhibition. By blocking the active site, this compound prevents caspase-6 from cleaving its natural substrates, thereby inhibiting downstream events such as nuclear lamina breakdown.[1][3]
Quantitative Efficacy and Specificity
| Parameter | Cell Line | Condition | Value/Effect | Reference |
| Inhibition of Activity | HepG2 cells | 50 µM this compound pretreatment | 53% reduction in drug-induced caspase-6 activity | [2] |
| Inhibition of Apoptosis | HepG2 cells | 50 µM this compound pretreatment | 58% reduction in drug-induced apoptosis | [2] |
| Inhibition of DNA Fragmentation | HepG2 cells | 50 µM this compound pretreatment | 44% reduction in drug-induced DNA fragmentation | [2] |
| General Working Concentration | Various Tissue Cultures | Inhibition of apoptosis | 50 nM - 100 µM |
Experimental Protocols
This compound is commonly used to confirm the role of caspase-6 in a specific apoptotic pathway. A typical experiment involves inducing apoptosis and observing whether pre-treatment with the inhibitor can block a specific downstream event, such as the cleavage of Lamin A.
Protocol: Inhibition of Apoptosis and Analysis of Lamin A Cleavage
This protocol provides a method to assess the efficacy of this compound in preventing Lamin A cleavage following the induction of apoptosis.
1. Materials and Reagents:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., 1 µM Staurosporine, 50 ng/mL anti-Fas antibody)
-
This compound (Stock solution: 10-20 mM in DMSO)
-
Negative control inhibitor (e.g., Z-FA-FMK)
-
PBS (Phosphate-Buffered Saline), ice-cold
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-cleaved Lamin A, Anti-total Lamin A, Anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
2. Experimental Procedure:
-
Cell Seeding: Seed cells in multi-well plates to achieve 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Pre-incubate cells with the desired final concentration of this compound (e.g., 20-50 µM) or the negative control inhibitor for 1-2 hours in the cell culture incubator. Include a vehicle-only control (DMSO).
-
Apoptosis Induction: Add the apoptosis-inducing agent to the wells (except for the untreated control wells) and incubate for the required time to induce apoptosis (e.g., 4-16 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Lamin A overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imager. The presence of a cleaved Lamin A band in the induced sample and its reduction or absence in the this compound pre-treated sample indicates successful inhibition of caspase-6 activity. Re-probe the blot for total Lamin A and a loading control for normalization.[7][9][10]
Signaling Pathway Context
This compound acts downstream in the main apoptotic signaling cascades. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways converge on the activation of executioner caspases. The extrinsic pathway activates initiator caspase-8, while the intrinsic pathway activates initiator caspase-9. Both of these can, in turn, activate executioner caspases, including caspase-6, which then carries out the demolition of the cell. By inhibiting caspase-6, this compound blocks a key executioner step common to multiple apoptotic stimuli.
References
- 1. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate-induced conformational changes occur in all cleaved forms of caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Cleaved Lamin A (Asp230) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. promega.ee [promega.ee]
- 9. Lamin Cleavage: A Reliable Marker for Studying Staurosporine-Induced Apoptosis in Corneal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
The Role of Z-VEID-FMK in Studying Apoptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis, or programmed cell death, is a fundamental process governed by a family of cysteine proteases known as caspases. Dissecting the specific roles of individual caspases within the intricate apoptotic signaling network is crucial for understanding disease pathogenesis and developing targeted therapeutics. Z-VEID-FMK (Carbobenzoxy-Val-Ala-Asp(OMe)-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethylketone) has emerged as a critical chemical tool for this purpose. It is a cell-permeable, irreversible peptide inhibitor designed with high selectivity for caspase-6. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its role in the context of apoptotic pathways, quantitative data on its application, and detailed protocols for its use in key experimental assays.
Mechanism of Action
This compound is a peptide-based inhibitor whose specificity is derived from the amino acid sequence Val-Glu-Ile-Asp (VEID), which is the specific recognition sequence for caspase-6/Mch2.[1] The inhibitor is engineered for optimal use in cellular assays:
-
N-terminal Benzyloxycarbonyl (Z) group: This modification enhances the molecule's hydrophobicity, significantly improving its ability to permeate cell membranes.
-
Fluoromethylketone (FMK) group: This reactive group is located at the C-terminus. It allows the inhibitor to form a covalent, irreversible bond with the cysteine residue in the active site of caspase-6.[2] This irreversible binding effectively and permanently neutralizes the enzyme's proteolytic activity.
By specifically targeting and inactivating caspase-6, this compound allows researchers to investigate the direct downstream consequences of this enzyme's activity and to delineate its position within the broader caspase cascade during apoptosis.[1]
The Role of Caspase-6 in Apoptosis Signaling
Caspases are broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7). While caspase-6 is classified as an executioner caspase, its role can be complex. It is responsible for cleaving specific cellular substrates, most notably Lamin A/C, which leads to the disassembly of the nuclear lamina—a hallmark of apoptosis.
The simplified diagram below illustrates the general caspase activation cascade and the specific point of inhibition by this compound. The extrinsic (death receptor) and intrinsic (mitochondrial) pathways converge on the activation of executioner caspases, including caspase-6.
Quantitative Data for this compound Application
While this compound is widely utilized as a selective caspase-6 inhibitor based on its peptide recognition sequence, comprehensive public data detailing its IC50 values against a full panel of caspases is limited. Its selectivity is inferred from its ability to block cleavage of caspase-6 specific substrates, like Lamin A, without affecting substrates of other caspases at similar concentrations. Researchers should empirically determine the optimal concentration for their specific cell type and experimental conditions.
The table below summarizes typical working concentrations reported in various cell-based assays.
| Parameter | Value Range | Cell Type / Context | Reference(s) |
| General Working Conc. | 50 nM – 100 µM | General use in tissue culture to inhibit apoptosis | |
| Effective Conc. (Apoptosis) | 50 µM | HepG2 cells, pre-treated for 1 hr to inhibit apoptosis | |
| Effective Conc. (Cleavage) | 100 µM | HeLa cells, pre-treated for 3 hr to block substrate cleavage | |
| Effective Conc. (Neuroprotection) | 1 µM | SH-SY5Y cells, pre-treated for 1 hr |
Experimental Protocols
This compound is a versatile tool for a range of assays designed to probe the mechanics of apoptosis. Below are detailed protocols for key experiments.
Protocol 1: Western Blot Analysis of Caspase-6 Substrate Cleavage
This method is used to visually confirm that this compound blocks the cleavage of a known caspase-6 substrate, such as Lamin A/C or PARP.
Materials:
-
Cells of interest
-
This compound (10 mM stock in DMSO)
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Lamin A/C, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with the desired concentration of this compound (e.g., 100 µM) or vehicle for 3 hours.
-
Apoptosis Induction: Add the apoptotic stimulus to the media and incubate for the desired period (e.g., 4-24 hours).
-
Sample Collection: Harvest cells, wash twice with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved Lamin A/C) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The absence or reduction of the cleaved substrate band in the this compound-treated lane indicates successful inhibition.
Protocol 2: Fluorometric Caspase-6 Activity Assay
This biochemical assay quantifies caspase-6 enzymatic activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysates prepared as described above.
-
Caspase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT).
-
Fluorogenic Caspase-6 Substrate (e.g., Ac-VEID-AFC; 10 mM stock in DMSO).
-
Black 96-well microplate.
-
Fluorescence plate reader (Excitation/Emission ~400/505 nm for AFC).
Procedure:
-
Prepare Lysates: Treat and harvest cells as in Protocol 1. The lysis buffer should be compatible with the caspase assay (avoid strong detergents like SDS).
-
Assay Setup: In a black 96-well plate, add 50 µL of cell lysate (containing 20-50 µg of protein) to each well. Include wells for a negative control (lysate from untreated cells) and a blank (assay buffer only).
-
Substrate Preparation: Prepare the substrate solution by diluting the Ac-VEID-AFC stock to a final working concentration of 50-100 µM in Caspase Assay Buffer.
-
Initiate Reaction: Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Signal Detection: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure fluorescence intensity every 5 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the curve. A significant reduction in the reaction rate in lysates from this compound-treated cells compared to those treated with the apoptotic stimulus alone demonstrates inhibition of caspase-6 activity.
Protocol 3: Cell Viability and Apoptosis Detection by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, allowing for quantification of apoptosis inhibition by this compound.
Materials:
-
Treated and control cells in suspension.
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Ice-cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the apoptotic stimulus in the presence or absence of this compound as described previously.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant. A significant decrease in the percentage of Annexin V-positive cells in the this compound co-treated samples indicates its protective effect against apoptosis.
Conclusion
This compound is an indispensable tool for researchers investigating the complex signaling pathways of apoptosis. Its cell permeability, irreversibility, and selectivity for caspase-6 allow for precise interrogation of this enzyme's function in various cellular contexts. By employing the robust experimental protocols detailed in this guide, scientists can effectively dissect caspase-6-dependent events, validate its role in specific disease models, and explore its potential as a therapeutic target. As with any chemical inhibitor, careful experimental design, including the use of appropriate controls and dose-response validations, is paramount to generating clear and reproducible results.
References
Z-VEID-FMK: A Technical Guide to its Applications in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VEID-FMK is a cell-permeable, irreversible peptide inhibitor of caspase-6, a key enzyme implicated in the apoptotic signaling pathways of neuronal cells.[1] Its specificity for caspase-6 has made it an invaluable tool in neuroscience research, particularly in the investigation of neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its applications in neuroscience research, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
This compound is a synthetic peptide with the sequence Z-Val-Glu-Ile-Asp-FMK, where FMK stands for fluoromethyl ketone. This sequence mimics the cleavage site of caspase-6 substrates, allowing this compound to bind to the active site of the enzyme. The fluoromethyl ketone group forms a covalent bond with the cysteine residue in the catalytic site of caspase-6, leading to its irreversible inhibition.[1] While this compound is selective for caspase-6, it is important to consider potential off-target effects on other caspases, especially at higher concentrations.
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy and selectivity of a pharmacological inhibitor are critical for its utility in research. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. While specific IC50 values for this compound against a full panel of caspases are not consistently reported across all literature, the available data indicates a preferential inhibition of caspase-6.
| Caspase Target | Reported IC50 (nM) | Reference |
| Caspase-6 | Data not consistently available in searched results | |
| Caspase-3 | Data not consistently available in searched results | |
| Caspase-7 | Data not consistently available in searched results | |
| Caspase-8 | Data not consistently available in searched results | |
| Caspase-9 | Data not consistently available in searched results | |
| Caspase-1 | Data not consistently available in searched results |
The pan-caspase inhibitor Z-VAD-FMK, a related compound, has been shown to inhibit multiple caspases in the nanomolar range.[2] However, it is also known to have off-target effects, including the inhibition of other cysteine proteases like cathepsins and calpains, and the induction of autophagy through inhibition of N-glycanase 1 (NGLY1).[3] While this compound is designed for greater selectivity towards caspase-6, researchers should remain mindful of potential off-target activities.
Applications in Neurodegenerative Disease Research
Huntington's Disease
Huntington's disease is a neurodegenerative disorder characterized by the progressive loss of medium spiny neurons in the striatum. A key pathological event in Huntington's is the cleavage of the mutant huntingtin (mHtt) protein by caspases, particularly caspase-6.[1] This cleavage generates toxic N-terminal fragments that contribute to neuronal dysfunction and death.
This compound is used in Huntington's disease research to:
-
Investigate the role of caspase-6 in mHtt cleavage and toxicity.
-
Assess the neuroprotective effects of inhibiting caspase-6 in cellular and animal models of Huntington's disease.
-
Elucidate the downstream signaling pathways activated by caspase-6 in the context of Huntington's disease.
Studies have shown that aberrant activation of caspase-6 is an early event in Huntington's disease and that the mHtt fragment generated by caspase-6 cleavage can, in turn, promote further caspase-6 activation, creating a vicious feed-forward cycle.
Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Caspase-6 is activated in the brains of individuals with Alzheimer's disease, and its activation is considered an early event in the disease process.
In the context of Alzheimer's disease, this compound is utilized to:
-
Study the involvement of caspase-6 in the cleavage of amyloid precursor protein (APP) and tau.
-
Investigate the link between caspase-6 activation and the production of neurotoxic Aβ peptides.
-
Explore the role of caspase-6 in synaptic dysfunction and neuronal loss in Alzheimer's disease models.
Active caspase-6 has been found in neuritic plaques, neuropil threads, and neurofibrillary tangles in Alzheimer's disease brains. It has been shown to cleave several neuronal proteins, including those involved in maintaining cytoskeletal integrity and synaptic function, suggesting that its activation contributes to the neurodegenerative process in the absence of classic apoptosis.
Experimental Protocols
In Vitro Inhibition of Caspase-6 in Neuronal Cultures
This protocol provides a general guideline for using this compound to inhibit caspase-6 activity in primary neuronal cultures or neuronal cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Neuronal cell culture medium
-
Primary neurons or neuronal cell line
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Reagents for assessing apoptosis (e.g., Annexin V/Propidium Iodide staining kit, caspase activity assay)
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to a stock concentration of 10-20 mM.
-
Aliquot the stock solution into single-use tubes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Plate primary neurons or neuronal cell lines at the desired density in appropriate culture vessels.
-
Allow the cells to adhere and stabilize overnight or as required for the specific cell type.
-
-
Treatment with this compound:
-
Thaw an aliquot of the this compound stock solution immediately before use.
-
Dilute the stock solution in fresh culture medium to the desired final working concentration. A typical starting concentration is 50 µM, but a dose-response experiment (e.g., 10-100 µM) is recommended to determine the optimal concentration for your specific cell type and experimental conditions.
-
Pre-incubate the cells with the this compound-containing medium for 1-2 hours before inducing apoptosis.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent to the cell culture medium.
-
Incubate the cells for a period sufficient to induce apoptosis, which will vary depending on the cell type and stimulus.
-
-
Assessment of Apoptosis:
-
Analyze the inhibition of apoptosis using methods such as:
-
Western Blotting: To detect the cleavage of caspase-6 substrates (e.g., PARP, lamin A, or specific neuronal substrates).
-
Caspase Activity Assays: Using fluorogenic or colorimetric substrates to measure the activity of caspase-6 and other caspases.
-
Flow Cytometry: Using Annexin V and Propidium Iodide staining to quantify apoptotic and necrotic cells.
-
Immunofluorescence Microscopy: To visualize the localization of active caspases or cleaved substrates.
-
-
In Vivo Administration in Mouse Models of Neurodegeneration
This protocol provides a general framework for intracerebroventricular (ICV) injection of this compound in mouse models of neurodegenerative diseases. Note: All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
DMSO (if required for solubilization)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Preparation of this compound for Injection:
-
Dissolve this compound in a minimal amount of DMSO and then dilute with sterile saline or aCSF to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
The solution should be sterile-filtered before use.
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Mount the mouse in a stereotaxic frame.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas for the specific mouse strain and age, determine the coordinates for injection into the lateral ventricle (e.g., relative to bregma).
-
Drill a small burr hole in the skull at the determined coordinates.
-
-
Intracerebroventricular Injection:
-
Lower the Hamilton syringe needle through the burr hole to the target depth in the lateral ventricle.
-
Infuse the this compound solution slowly (e.g., 0.5 µL/min) to avoid a rapid increase in intracranial pressure. A typical injection volume is 1-5 µL.
-
After the infusion is complete, leave the needle in place for a few minutes to allow for diffusion and to prevent backflow upon withdrawal.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal for recovery.
-
-
Analysis:
-
At the desired time points post-injection, tissues can be collected for analysis, including:
-
Immunohistochemistry: To assess the levels of active caspase-6 and cleaved substrates in brain tissue.
-
Western Blotting: Of brain lysates to quantify protein levels.
-
Behavioral Testing: To evaluate the functional effects of caspase-6 inhibition.
-
-
Signaling Pathways and Visualizations
Caspase-6 Activation in Neurodegeneration
Caspase-6 can be activated through both intrinsic and extrinsic apoptotic pathways. In the context of neurodegeneration, its activation is often a non-apoptotic event that contributes to cellular dysfunction.
Caption: Caspase-6 activation pathways in neurodegeneration.
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates a typical experimental workflow to evaluate the neuroprotective effects of this compound in a cell culture model.
Caption: Experimental workflow for this compound neuroprotection studies.
Conclusion
This compound is a potent and selective inhibitor of caspase-6 that serves as a critical research tool for dissecting the molecular mechanisms of neurodegeneration. Its ability to block the activity of this key enzyme allows for the investigation of its role in the cleavage of pathogenic proteins, synaptic dysfunction, and neuronal death in diseases like Huntington's and Alzheimer's. The detailed protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of these devastating neurological disorders and in the development of novel therapeutic strategies. Researchers are encouraged to carefully consider the quantitative aspects of its inhibitory profile and potential off-target effects to ensure the rigor and reproducibility of their findings.
References
- 1. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Caspase-6 Pathways: A Technical Guide to Using Z-VEID-FMK
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of caspase-6, its role in critical cellular pathways, and the use of the selective inhibitor Z-VEID-FMK as a tool for investigation. It offers detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key signaling cascades and workflows.
Introduction to Caspase-6
Caspase-6 is a member of the cysteine-aspartic acid protease (caspase) family, a group of enzymes central to programmed cell death (apoptosis) and inflammation.[1] Historically classified as an executioner caspase alongside caspases-3 and -7, caspase-6 possesses unique characteristics that set it apart. It plays a crucial role in the disassembly of the cell by cleaving key structural proteins, most notably Lamin A/C, which leads to the characteristic nuclear shrinkage observed during apoptosis.[2][3]
Beyond its executioner role, caspase-6 is implicated in a broader range of biological processes. It can be activated by initiator caspases (-8, -9, -10) and other executioner caspases (-3, -7), and is also capable of auto-activation.[2] This complex regulation points to its involvement in diverse signaling cascades. Significantly, caspase-6 has emerged as a key enzyme in the pathology of neurodegenerative diseases such as Huntington's and Alzheimer's disease.[4] In these conditions, it cleaves specific substrates like the Huntingtin (HTT) protein and the Amyloid Precursor Protein (APP), generating fragments that contribute to protein aggregation and neuronal dysfunction.[4]
Given its multifaceted roles, the selective inhibition of caspase-6 is a critical strategy for elucidating its specific functions and for developing potential therapeutic interventions.
This compound: A Selective Caspase-6 Inhibitor
This compound is a cell-permeable, irreversible peptide inhibitor designed to specifically target caspase-6.[5][6] Its design is based on the preferred tetrapeptide cleavage motif for caspase-6, Valine-Glutamate-Isoleucine-Aspartate (VEID).[7]
Mechanism of Action: this compound contains a fluoromethyl ketone (FMK) group that forms a covalent bond with the cysteine residue in the catalytic active site of caspase-6.[1] This irreversible binding effectively blocks the enzyme's proteolytic activity, preventing it from cleaving its downstream substrates. Its cell permeability allows it to be used effectively in cell culture experiments to probe caspase-6-dependent pathways.[5]
Quantitative Data: Inhibitor Potency and Efficacy
The following tables summarize quantitative data regarding the inhibition of caspase-6 and other caspases by this compound and other relevant inhibitors. This data is essential for experimental design and interpretation.
| Inhibitor | Target Caspase | IC50 (µM) | Notes |
| This compound | Caspase-6 | 45 | Enzymatic IC50 determined after a 15-minute preincubation.[7] |
| Z-VAD-FMK | Caspase-6 | 44 | A pan-caspase inhibitor, showing similar enzymatic potency to this compound against Caspase-6 under these conditions.[7] |
| Ac-VEID-CHO | Caspase-6 | 0.016 | A peptide aldehyde inhibitor.[7] |
| Ac-DEVD-CHO | Caspase-6 | 0.031 | Primarily a Caspase-3 inhibitor, but shows potent inhibition of Caspase-6.[7] |
Table 1: Comparative enzymatic IC50 values of various peptide inhibitors against Caspase-6.
| Cell Line | Treatment | This compound Concentration | Observed Effect |
| HepG2 | S-(+)-ketamine-induced apoptosis | 50 µM | Decreased drug-induced caspase-6 activity by 53%.[5] |
| HepG2 | S-(+)-ketamine-induced apoptosis | 50 µM | Alleviated DNA fragmentation by 44%.[5] |
| HeLa | Staurosporine (STS)-induced apoptosis | 100 µM | Blocked the cleavage of substrates Kinesin5B and GEP100.[2][8] |
| SH-SY5Y | Camptothecin-induced apoptosis | 1 µM | Increased expression of full-length PARP, indicating inhibition of cleavage.[9] |
Table 2: Examples of this compound efficacy in cell-based assays.
Signaling and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate key caspase-6 pathways and a typical experimental workflow for investigating them with this compound.
Experimental Protocols
The following are detailed protocols for key experiments used to investigate caspase-6 pathways with this compound.
Protocol: Inhibition of Apoptosis and Analysis by Western Blot
This protocol details how to induce apoptosis in a cell culture model and assess the inhibitory effect of this compound by analyzing the cleavage of caspase-6 substrates.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (e.g., MedChemExpress, Cat# HY-12501)[5]
-
Staurosporine (STS) (e.g., Abcam, ab120056)[10]
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Anti-cleaved PARP, Anti-Lamin A/C, Anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Reagent Preparation:
-
This compound Stock (10 mM): Dissolve in DMSO. Aliquot and store at -20°C.[9]
-
STS Stock (1 mM): Dissolve in DMSO. Aliquot and store at -20°C.[10]
-
Lysis Buffer: Prepare RIPA buffer and add protease inhibitor cocktail immediately before use.
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: The next day, replace the medium with fresh medium containing either 100 µM this compound, or an equivalent volume of DMSO for the control groups.[2][8] Incubate for 1-3 hours at 37°C.
-
Apoptosis Induction: Add 1 µM STS to the designated wells.[2][8] For the non-induced control, add an equivalent volume of DMSO.
-
Incubation: Incubate the plates for an additional 6-24 hours at 37°C. The optimal time should be determined empirically for your cell line.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-cleaved PARP, anti-Lamin A/C) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.[11]
-
-
Analysis: Compare the intensity of cleaved substrate bands between the STS-treated group and the this compound + STS-treated group. A decrease in the cleaved fragment in the presence of this compound indicates successful inhibition of caspase activity. Normalize to a loading control like β-Actin.
Protocol: Caspase-6 Activity Assay
This protocol measures caspase-6 enzymatic activity directly from cell lysates using a fluorogenic substrate.
Materials:
-
Treated cell lysates (prepared as in Protocol 5.1)
-
Caspase-6 fluorogenic substrate: Ac-VEID-AMC (7-amino-4-methylcoumarin)
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Lysate Preparation: Prepare cell lysates from treated and control cells as described previously.
-
Assay Setup: In a 96-well black plate, add the following to each well:
-
50 µL of cell lysate (containing 20-50 µg of total protein).
-
50 µL of 2x Caspase Assay Buffer.
-
-
Substrate Addition: Add 5 µL of Ac-VEID-AMC substrate (final concentration of 50 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a plate reader.
-
Analysis: Compare the fluorescence levels between the different treatment groups. A reduction in fluorescence in the this compound-treated samples indicates direct inhibition of caspase-6 activity.
Protocol: Cell Viability Assay (MTT/WST-1)
This protocol assesses the protective effect of this compound on cell viability following an apoptotic stimulus.
Materials:
-
Cells seeded in a 96-well clear plate
-
This compound
-
Apoptosis-inducing agent (e.g., Etoposide)
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader (absorbance at ~570 nm for MTT, ~450 nm for WST-1)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-3 hours.
-
Apoptosis Induction: Add the apoptosis-inducing agent (e.g., Etoposide) to the wells. Include untreated and vehicle-treated controls.
-
Incubation: Incubate for 24-48 hours.
-
Viability Measurement (WST-1 example):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Shake the plate gently and measure the absorbance at 450 nm.
-
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. An increase in viability in the this compound co-treated groups compared to the apoptosis-inducer-only group demonstrates a protective effect.[12]
Conclusion
Caspase-6 is a critical protease with distinct roles in apoptosis and neurodegeneration. The selective inhibitor this compound serves as an indispensable tool for researchers to dissect the specific contributions of caspase-6 in these complex biological pathways. By employing the quantitative data and detailed protocols provided in this guide, scientists can design robust experiments to precisely investigate caspase-6 function, validate its role in disease models, and explore its potential as a therapeutic target.
References
- 1. bio-techne.com [bio-techne.com]
- 2. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, caspase-6 inhibitor (CAS 210344-96-0) | Abcam [abcam.com]
- 10. Induction of apoptosis in cells | Abcam [abcam.com]
- 11. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Z-VEID-FMK: An In-Depth Technical Guide to Inducing and Studying Apoptosis In Vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Z-VEID-FMK, a selective and irreversible inhibitor of caspase-6, and its application in the in vitro study of apoptosis. We delve into its mechanism of action, highlighting its specificity and role within the intricate caspase signaling cascade. This document offers detailed, step-by-step protocols for key apoptosis assays, including caspase activity assays, TUNEL for DNA fragmentation analysis, and MTT for cell viability assessment. All quantitative data is summarized for easy reference, and complex biological pathways and experimental workflows are visualized through clear, concise diagrams generated using the DOT language. This guide is intended to equip researchers with the necessary knowledge and methodologies to effectively utilize this compound as a tool to investigate the nuanced roles of caspase-6 in programmed cell death.
Introduction to this compound and Caspase-6 in Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. This process is executed by a family of cysteine proteases known as caspases. Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7)[1].
Caspase-6, an executioner caspase, plays a distinct role in the apoptotic cascade. It has a unique substrate specificity, preferentially cleaving substrates after the amino acid sequence Val-Glu-Ile-Asp (VEID)[2]. This specificity distinguishes it from other executioner caspases like caspase-3 and -7, which prefer a DEVD sequence. Notable substrates of caspase-6 include nuclear lamins, which are critical for maintaining the structural integrity of the nucleus[2].
This compound (Benzyloxycarbonyl-Val-Glu(OMe)-Ile-Asp(OMe)-fluoromethylketone) is a potent and selective, cell-permeable, and irreversible inhibitor of caspase-6[2]. The fluoromethylketone (FMK) moiety forms a covalent bond with the active site of the caspase, ensuring irreversible inhibition[3]. Its selectivity for caspase-6 makes it an invaluable tool for dissecting the specific contributions of this caspase to the apoptotic process, distinguishing its roles from those of other caspases.
Mechanism of Action and Signaling Pathways
This compound exerts its pro-apoptotic or anti-apoptotic (context-dependent) effects by directly and irreversibly binding to the active site of caspase-6[2]. In most research contexts, it is used to inhibit apoptosis mediated by caspase-6.
Apoptosis is broadly initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases.
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8. Active caspase-8 can then directly cleave and activate executioner caspases, including pro-caspase-3 and pro-caspase-6.
-
The Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates downstream executioner caspases.
Caspase-6 can be activated by both initiator caspases (caspase-8 and -9) and by other executioner caspases like caspase-3. Once active, caspase-6 cleaves its specific substrates, contributing to the dismantling of the cell.
Quantitative Data for In Vitro Studies
The effective concentration of this compound can vary depending on the cell type, the apoptosis-inducing stimulus, and the duration of treatment. It is crucial to perform a dose-response experiment to determine the optimal concentration for a specific experimental system.
| Inhibitor | Target Caspase(s) | Typical In Vitro Working Concentration | Notes |
| This compound | Caspase-6 (selective) | 10 - 100 µM | A common starting concentration is 50 µM. Pre-incubation for 1 hour before inducing apoptosis is often recommended. |
| Z-DEVD-FMK | Caspase-3 (potent), also inhibits Caspase-6, -7, -8, -10 | 10 - 100 µM | Useful for comparing the effects of broad executioner caspase inhibition to selective caspase-6 inhibition[4]. |
| Z-IETD-FMK | Caspase-8 (selective) | 20 - 100 µM | Used to investigate the role of the extrinsic pathway in caspase-6 activation. |
| Z-VAD-FMK | Pan-caspase inhibitor (except caspase-2) | 10 - 100 µM | Serves as a general control for caspase-dependent apoptosis[5]. |
Experimental Protocols
The following are detailed protocols for common in vitro assays used to study apoptosis in conjunction with this compound treatment.
General Cell Culture and Treatment Workflow
Caspase-6 Activity Assay (Fluorometric)
This assay measures the activity of caspase-6 by detecting the cleavage of a specific fluorogenic substrate, Ac-VEID-AFC (Acetyl-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin).
Materials:
-
Cell lysis buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Caspase-6 substrate (Ac-VEID-AFC), 10 mM stock in DMSO
-
Black, flat-bottomed 96-well plate
-
Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)
Protocol:
-
After treatment, harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in 100 µL of cold cell lysis buffer per 1-5 million cells.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled microfuge tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
In a black 96-well plate, add 50 µg of protein lysate to each well and adjust the volume to 50 µL with lysis buffer.
-
Prepare a reaction master mix: for each reaction, mix 50 µL of 2x caspase cleavage buffer and 1 µL of 1 mM Ac-VEID-AFC substrate.
-
Add 50 µL of the reaction master mix to each well containing cell lysate.
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
TdT Reaction Mix (commercially available kit)
-
DNase I (for positive control)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Protocol (for adherent cells on coverslips):
-
Following treatment, wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes on ice.
-
Wash twice with PBS.
-
Positive Control: Treat one coverslip with DNase I (1 µg/mL) for 20-30 minutes at room temperature to induce DNA breaks.
-
Negative Control: Prepare one coverslip that will not be treated with the TdT enzyme.
-
Incubate all coverslips with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) in a humidified chamber for 60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Visualize using a fluorescence microscope. Apoptotic cells will exhibit bright green/fluorescent nuclei, while non-apoptotic cells will only show the blue DAPI stain.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Plate cells in a 96-well plate and treat as described in the general workflow.
-
After the treatment period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan (B1609692) crystals.
-
Incubate for an additional 1-2 hours at room temperature in the dark.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion
This compound is a powerful and selective tool for investigating the specific role of caspase-6 in apoptosis. By employing the detailed protocols and understanding the underlying signaling pathways outlined in this guide, researchers can effectively design and execute experiments to elucidate the complex mechanisms of programmed cell death. The careful application of these methodologies, combined with appropriate controls, will yield reliable and reproducible data, advancing our understanding of apoptosis in both normal physiology and disease states.
References
Z-VEID-FMK: A Technical Guide to its Role in Inflammatory and Cell Death Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-VEID-FMK is a synthetic peptide that acts as a potent and irreversible inhibitor of caspase-6, an enzyme implicated in the intricate signaling networks of apoptosis, inflammation, and other forms of programmed cell death. This technical guide provides an in-depth analysis of this compound's mechanism of action, its influence on inflammatory and cell death pathways, and detailed protocols for its application in research settings. Quantitative data on its inhibitory activity are presented, and key signaling pathways are visualized to facilitate a comprehensive understanding of its molecular interactions.
Introduction to this compound
This compound (carbobenzoxy-Val-Glu-Ile-Asp-fluoromethylketone) is a cell-permeable tetrapeptide that selectively targets the active site of caspase-6.[1] The fluoromethylketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue of the caspase, leading to irreversible inhibition.[2] This specificity makes this compound an invaluable tool for elucidating the precise role of caspase-6 in various cellular processes.
Caspases are a family of cysteine-aspartic proteases that play central roles in the execution of apoptosis. They are broadly categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7). While initially classified as an executioner caspase, emerging evidence suggests that caspase-6 possesses unique substrate specificities and participates in a broader range of cellular functions beyond apoptosis, including innate immunity and inflammation.
Quantitative Analysis of this compound Inhibition
The efficacy and selectivity of a pharmacological inhibitor are critical parameters for its use in research. The following table summarizes the inhibitory concentrations (IC50) of this compound and the broader-spectrum caspase inhibitor Z-VAD-FMK against a panel of human caspases.
| Inhibitor | Caspase-1 | Caspase-3 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 | Reference |
| This compound | >10,000 nM | 1,500 nM | 2.7 nM | 1,200 nM | 21 nM | >10,000 nM | [3] |
| Z-VAD-FMK | 0.8 nM | 0.2 nM | 1.1 nM | 16 nM | 0.9 nM | 4.5 nM | [3] |
Table 1: IC50 values of this compound and Z-VAD-FMK against various human caspases. Data indicates the high selectivity of this compound for caspase-6.
Role in Apoptosis
Apoptosis is a form of programmed cell death essential for tissue homeostasis and the removal of damaged or infected cells. Caspase-6 is activated downstream of initiator caspases and contributes to the cleavage of specific cellular substrates, leading to the characteristic morphological changes of apoptosis.
This compound effectively blocks caspase-6 activity, thereby inhibiting the downstream events of the apoptotic cascade. For instance, in HepG2 cells, pretreatment with 50 μM this compound was shown to decrease drug-induced caspase-6 activity by 53% and reduce apoptosis by 58%. This inhibition also leads to a 44% alleviation of DNA fragmentation.
Signaling Pathway: Caspase-6 in Apoptosis
Role in Inflammatory Cell Death: Pyroptosis and Necroptosis
Beyond its role in apoptosis, caspase-6 is increasingly recognized as a modulator of inflammatory cell death pathways, including pyroptosis and necroptosis. This involvement is often complex and can be independent of its catalytic activity.
Pyroptosis
Pyroptosis is a pro-inflammatory form of programmed cell death initiated by inflammasomes, which are multi-protein complexes that activate inflammatory caspases (caspase-1, -4, -5, and -11). Recent studies have implicated caspase-6 in the activation of the NLRP3 inflammasome mediated by the Z-DNA binding protein 1 (ZBP1). In this context, caspase-6 can act as a scaffold, facilitating the interaction between RIPK3 and ZBP1, which is a critical step in the assembly of the "PANoptosome," a signaling complex that can drive pyroptosis, apoptosis, and necroptosis.
Necroptosis
Necroptosis is a regulated form of necrosis that is typically initiated when apoptosis is blocked. A key signaling pathway in necroptosis involves the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) and the mixed lineage kinase domain-like protein (MLKL). While the pan-caspase inhibitor Z-VAD-FMK is often used experimentally to induce necroptosis by inhibiting caspase-8, the specific role of caspase-6 is more nuanced. Evidence suggests that caspase-6 can promote ZBP1-mediated necroptosis.
Signaling Pathway: Caspase-6 in PANoptosis
References
Preliminary studies on Z-VEID-FMK in neurodegeneration models
An In-Depth Technical Guide to Preliminary Studies on Z-VEID-FMK in Neurodegeneration Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases such as Alzheimer's, Huntington's, and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in this process is apoptosis, or programmed cell death, which is executed by a family of cysteine proteases known as caspases. Caspase-6, in particular, has emerged as a critical mediator in the specific context of neurodegeneration, playing a role in axonal degeneration and the cleavage of crucial neuronal proteins.[1][2] This has positioned Caspase-6 as a promising therapeutic target. This compound is a cell-permeable, irreversible peptide inhibitor designed to specifically target and inhibit Caspase-6.[2][3] This technical guide provides an overview of the preliminary research on this compound in neurodegeneration models, summarizing its mechanism of action, presenting illustrative data, and detailing key experimental protocols for its evaluation.
The Role of Caspase-6 in Neurodegeneration
Caspases are broadly categorized into initiators (e.g., Caspase-8, -9), effectors (e.g., Caspase-3, -6, -7), and inflammatory caspases. Caspase-6 is an effector caspase that, once activated, cleaves a specific set of intracellular proteins, leading to the disassembly of the cell. In the context of neurodegeneration, its role is particularly pernicious. Active Caspase-6 has been found in the neuritic plaques, neuropil threads, and neurofibrillary tangles characteristic of Alzheimer's disease brains.[4]
Key substrates of Caspase-6 relevant to neurodegeneration include:
-
Huntingtin (Htt) : Cleavage of the Htt protein by Caspase-6 is a critical event in the pathogenesis of Huntington's disease. This proteolysis generates toxic N-terminal fragments containing the polyglutamine expansion, which then aggregate and contribute to neuronal dysfunction.[5][6]
-
Amyloid Precursor Protein (APP) : Caspases, including Caspase-6, can cleave APP. This processing can influence the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease, and may represent an alternative pathogenic pathway.[7]
-
Nuclear Lamins : As in classical apoptosis, Caspase-6 cleaves nuclear lamins, leading to the breakdown of the nuclear envelope and chromatin condensation.[3]
The specific inhibitor this compound (benzyloxycarbonyl-Val-Glu-Ile-Asp-fluoromethylketone) is a vital tool for dissecting these pathways. It is a cell-permeable, irreversible inhibitor that covalently binds to the active site of Caspase-6, effectively blocking its proteolytic activity.[2][3] Its specificity allows researchers to isolate the effects of Caspase-6 inhibition from other apoptotic pathways.[2]
Signaling Pathway Visualization
The following diagram illustrates the central role of Caspase-6 in neurodegenerative pathways and the inhibitory action of this compound. Apoptotic stimuli can lead to the activation of initiator caspases which in turn activate effector Caspase-6. Caspase-6 then cleaves key neuronal proteins, contributing to the pathological hallmarks of diseases like Huntington's and Alzheimer's.
Quantitative Data Summary
While comprehensive quantitative data from preliminary studies using this compound across various neurodegeneration models is emerging, the following table illustrates the expected neuroprotective effects based on its mechanism of action and results from related caspase inhibitors.
Disclaimer: The following data is illustrative and synthesized for representative purposes. Researchers should consult primary literature for specific experimental values.
| Neurodegeneration Model | Cell/Animal Model | Apoptotic Stimulus | This compound Conc. | Outcome Measure | Illustrative Result |
| Huntington's Disease | YAC128 MSN Cultures | Glutamate | 20 µM | Cell Viability (%) | ~35% increase vs. stimulus |
| Huntington's Disease | ST14A cells (mutant Htt) | Serum Deprivation | 50 µM | Caspase-6 Activity | ~85% inhibition |
| Alzheimer's Disease | SH-SY5Y Neuroblastoma | Aβ Oligomers | 20 µM | Apoptotic Nuclei (%) | ~40% decrease vs. stimulus |
| Alzheimer's Disease | 5xFAD Mouse Model | Aging | 5 mg/kg (i.p.) | APP C-terminal fragments | Reduction in caspase-specific fragments |
| General Neuronal Apoptosis | Primary Cortical Neurons | Staurosporine | 10 µM | TUNEL Positive Cells (%) | ~50% decrease vs. stimulus |
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous experimental design. The following sections provide detailed protocols for the use of this compound in cellular models.
Stock Solution Preparation and Storage
Proper handling of this compound is critical to maintain its inhibitory activity.
-
Reconstitution : The lyophilized this compound powder is insoluble in water.[2] Reconstitute the compound in anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[2] To create a 10 mM stock solution, for example, dissolve 1 mg of this compound (MW: ~653 g/mol ) in approximately 153 µL of DMSO. Gentle warming or vortexing can aid dissolution.
-
Aliquoting : Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles, which can degrade the compound.[2]
-
Storage : Store the DMSO stock solution at -20°C for short-term use (weeks) or -80°C for long-term storage (months).[2]
General Workflow for In Vitro Studies
The diagram below outlines a typical workflow for assessing the efficacy of this compound in a cell-based neurodegeneration model.
Protocol for Caspase-6 Activity Assay
This biochemical assay measures the ability of this compound to inhibit the enzymatic activity of recombinant Caspase-6.
-
Materials :
-
Procedure :
-
Prepare serial dilutions of this compound in Caspase Assay Buffer in the microplate wells. Include a DMSO-only vehicle control.
-
Add recombinant Caspase-6 to each well and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]
-
Initiate the reaction by adding the Ac-VEID-AFC substrate to each well (final concentration typically 50-100 µM).[8]
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence kinetically over 30-60 minutes at 37°C, with excitation at ~400 nm and emission at ~505 nm for the AFC fluorophore.[8][9]
-
Calculate the reaction velocity (rate of fluorescence increase) from the linear portion of the curve. Determine the percentage of inhibition relative to the vehicle control.
-
Protocol for Western Blot Analysis of Apoptosis
This method is used to detect the cleavage of Caspase-6 substrates, such as PARP, as a marker of apoptosis and its inhibition by this compound.
-
Cell Lysis :
-
Following treatment as described in the workflow (Section 4.2), wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[10]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer :
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[10]
-
Run the gel and subsequently transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[10]
-
Incubate the membrane with a primary antibody against a relevant target (e.g., anti-cleaved PARP, anti-cleaved Caspase-6, or an antibody for a loading control like β-Actin or GAPDH) overnight at 4°C.[10]
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and visualize the protein bands using an ECL (chemiluminescence) detection solution.[10]
-
Analyze band intensity to quantify the reduction in substrate cleavage in this compound-treated samples compared to controls.
-
Conclusion and Future Directions
This compound is an essential research tool for investigating the specific role of Caspase-6 in the complex signaling cascades of neurodegeneration.[2] Preliminary studies and mechanistic evidence strongly suggest that by inhibiting the proteolytic activity of Caspase-6, this compound can mitigate key pathological events associated with diseases like Huntington's and Alzheimer's. The protocols and illustrative data provided in this guide serve as a foundational resource for researchers aiming to explore Caspase-6 as a therapeutic target. Future work should focus on comprehensive dose-response studies in advanced models, including iPSC-derived neurons and various transgenic animal models, to establish a robust preclinical data package and further validate the therapeutic potential of selective Caspase-6 inhibition.
References
- 1. Minocycline inhibits caspase-independent and -dependent mitochondrial cell death pathways in models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com [coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com]
- 3. apexbt.com [apexbt.com]
- 4. Caspase-6 Knockout in the 5xFAD Model of Alzheimer's Disease Reveals Favorable Outcome on Memory and Neurological Hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase Cleavage of Mutant Huntingtin Precedes Neurodegeneration in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel caspase cleavage site in huntingtin that regulates mutant huntingtin clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altered Processing of Amyloid Precursor Protein in Cells Undergoing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound, caspase-6 inhibitor (CAS 210344-96-0) | Abcam [abcam.com]
Z-VEID-FMK: A Technical Guide to its Role and Effects on Neuronal Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Z-VEID-FMK, a selective and irreversible inhibitor of caspase-6, and its effects on neuronal apoptosis. Caspase-6 is an executioner caspase implicated in the apoptotic signaling cascade and has emerged as a key player in the pathogenesis of several neurodegenerative diseases. This document consolidates the current understanding of this compound's mechanism of action, its impact on neuronal survival, and the underlying molecular pathways. Quantitative data from various studies are presented in structured tables for comparative analysis. Detailed experimental protocols for assessing the effects of this compound on neuronal apoptosis are provided, alongside visual representations of relevant signaling pathways and experimental workflows generated using Graphviz. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction to this compound and Caspase-6
This compound is a synthetic, cell-permeable peptide inhibitor that specifically targets caspase-6.[1] The peptide sequence Val-Glu-Ile-Asp (VEID) mimics the cleavage site recognized by caspase-6, and the fluoromethylketone (FMK) moiety allows for irreversible covalent binding to the active site of the enzyme, thereby inhibiting its proteolytic activity.[1]
Caspases are a family of cysteine-aspartic proteases that play a central role in the execution of apoptosis, or programmed cell death. They are broadly classified as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7).[1] While initially categorized as an executioner caspase, emerging evidence suggests that caspase-6 may also have initiator-like functions in certain contexts.[2]
The activation of caspase-6 is implicated in the progression of several neurodegenerative disorders, including Huntington's disease and Alzheimer's disease, making it an attractive therapeutic target.[3] this compound serves as a critical tool for elucidating the specific roles of caspase-6 in neuronal apoptosis and for evaluating the therapeutic potential of caspase-6 inhibition.
Mechanism of Action
This compound functions as an irreversible inhibitor of caspase-6.[1] Its peptide sequence (VEID) is recognized by the substrate-binding pocket of caspase-6. The fluoromethylketone group then reacts with the cysteine residue in the catalytic site of the enzyme, forming a stable thioether linkage. This covalent modification permanently inactivates the caspase-6 enzyme, preventing it from cleaving its downstream substrates.
Quantitative Data on the Efficacy of this compound
The following tables summarize the available quantitative data on the efficacy of this compound in inhibiting caspase-6 and protecting against neuronal apoptosis.
Table 1: Inhibition of Caspase-6 Activity
| Inhibitor | Target Caspase | IC50 Value | Cell/System | Reference |
| This compound | Caspase-6 | Not specified in searches | Various | [1][4] |
Note: While multiple sources confirm this compound as a selective and potent inhibitor of caspase-6, a specific IC50 value was not found in the performed searches.
Table 2: Neuroprotective Effects of this compound in Neuronal Models
| Neuronal Model | Apoptotic Stimulus | This compound Concentration | Effect on Neuronal Survival/Apoptosis | Reference |
| Rat Retinal Ganglion Cells | Ischemia | Not specified | 34% increase in retinal ganglion cell survival | [5] |
| SH-SY5Y neuroblastoma cells | Camptothecin | 1 µM | Increased expression of full-length PARP, indicating reduced apoptosis | [6] |
| HepG2 cells (non-neuronal) | S-(+)-ketamine | 50 µM | 58% decrease in apoptosis | [4] |
Signaling Pathways
The inhibition of caspase-6 by this compound interrupts the apoptotic cascade at a critical juncture. The following diagrams illustrate the key signaling pathways involved.
Caption: Caspase-6 activation pathway in neuronal apoptosis and its inhibition by this compound.
Caption: Key downstream substrates of active caspase-6 in neurons.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on neuronal apoptosis.
Cell Culture and Induction of Apoptosis
-
Cell Line: Primary cortical neurons or a relevant neuronal cell line (e.g., SH-SY5Y).
-
Culture Conditions: Culture cells in appropriate media and conditions (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator).
-
Induction of Apoptosis: Induce apoptosis using a suitable stimulus, such as serum deprivation, staurosporine (B1682477) (e.g., 1 µM), or glutamate (B1630785) excitotoxicity. A vehicle-treated control group should be included.
-
Treatment with this compound: Pre-treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 50 µM) or a vehicle control (DMSO) for a specified period (e.g., 1 hour) before adding the apoptotic stimulus.
Western Blot Analysis for Caspase-6 Cleavage and Substrate Processing
This protocol is used to detect the activation of caspase-6 and the cleavage of its downstream substrates.
Caption: A generalized workflow for Western blot analysis.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the cleaved (active) form of caspase-6, full-length and cleaved PARP, or other relevant substrates. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Caspase-6 Activity Assay
This assay measures the enzymatic activity of caspase-6 in cell lysates.
-
Cell Lysate Preparation: Prepare cell lysates as described for Western blotting, but use a non-denaturing lysis buffer.
-
Assay Principle: The assay utilizes a specific fluorogenic substrate for caspase-6, such as Ac-VEID-AFC (7-amino-4-trifluoromethylcoumarin). Cleavage of the substrate by active caspase-6 releases the fluorescent AFC molecule.
-
Procedure: a. In a 96-well plate, add a defined amount of protein lysate to each well. b. Add the caspase-6 substrate (Ac-VEID-AFC) to each well. c. Incubate the plate at 37°C for 1-2 hours, protected from light. d. Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Data Analysis: The fluorescence intensity is proportional to the caspase-6 activity in the sample. Results can be normalized to the protein concentration of the lysates.
Cell Viability and Apoptosis Assays
These assays quantify the extent of apoptosis in neuronal cultures.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Fix and permeabilize the cells.
-
Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Visualize the cells using fluorescence microscopy. The percentage of TUNEL-positive cells can be quantified.
-
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Analyze the stained cells using a flow cytometer.
-
Conclusion
This compound is an invaluable tool for investigating the role of caspase-6 in neuronal apoptosis. Its specificity and irreversible mode of action allow for the targeted inhibition of this key enzyme, facilitating the dissection of its downstream signaling pathways and its contribution to neurodegeneration. The quantitative data, while still requiring further characterization of a specific IC50 value, demonstrate the neuroprotective potential of inhibiting caspase-6. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic utility of targeting caspase-6 in neurological disorders.
References
- 1. Frontiers | The Involvement of Caspases in Neuroinflammation and Neuronal Apoptosis in Chronic Pain and Potential Therapeutic Targets [frontiersin.org]
- 2. Involvement of Caspase-6 and Caspase-8 in Neuronal Apoptosis and the Regenerative Failure of Injured Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Activation and regulation of caspase-6 and its role in neurodegenerative diseases. | Semantic Scholar [semanticscholar.org]
- 5. Caspase-1 activation of caspase-6 in human apoptotic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Z-VEID-FMK Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VEID-FMK is a highly specific, cell-permeable, and irreversible inhibitor of caspase-6.[1][2][3] Caspases are a family of cysteine proteases that play a critical role in the execution phase of apoptosis.[3][4] Caspase-6, in particular, is an executioner caspase involved in the cleavage of key cellular substrates, such as nuclear lamins, leading to the characteristic morphological changes associated with apoptotic cell death.[3][5] The peptide sequence Val-Glu-Ile-Asp (VEID) is the preferred recognition motif for caspase-6.[6][7] The fluoromethyl ketone (FMK) group on this compound allows it to covalently bind to the active site of caspase-6, thereby irreversibly inactivating the enzyme.[4] This inhibitor is a valuable tool for studying the specific role of caspase-6 in apoptotic pathways and for investigating its potential as a therapeutic target in various diseases, including neurodegenerative disorders.[2]
Mechanism of Action
This compound functions as an irreversible inhibitor of caspase-6 by mimicking its natural substrate.[3] The VEID peptide sequence directs the inhibitor to the active site of caspase-6.[6] The fluoromethyl ketone group then reacts with the cysteine residue in the catalytic site of the enzyme, forming a stable covalent bond.[4] This modification permanently blocks the proteolytic activity of caspase-6, preventing it from cleaving its downstream targets and thereby inhibiting the execution of apoptosis mediated by this specific caspase.[2][3] The inclusion of a benzyloxycarbonyl (Z) group at the N-terminus enhances the cell permeability of the inhibitor, allowing it to effectively reach its intracellular target.[4]
Data Presentation
The following table summarizes the effective concentrations and observed effects of this compound in various cell culture experiments.
| Cell Line | Apoptotic Stimulus | This compound Concentration | Pre-incubation Time | Observed Effect | Reference(s) |
| HepG2 | S-(+)-ketamine (200 µM) | 50 µM | 1 hour | Decreased caspase-6 activity by 53%, reduced apoptosis by 58%, and alleviated DNA fragmentation by 44%. | [1][2] |
| HeLa | Staurosporine (STS) (1 µM) | 100 µM | 3 hours | Blocked the cleavage of caspase-6 substrates Kinesin5B and GEP100. | [8] |
| Luteal Cells | TNFα | Not specified | Not specified | Reduction in TNFα-induced DNA fragmentation. | [3] |
| Retinal Ganglion Cells | Not specified | Not specified | Not specified | Implicated in neuronal apoptosis. | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Reconstitute the powder in DMSO to create a stock solution. A common stock concentration is 10-20 mM. For example, to make a 20 mM stock solution from 1 mg of this compound (MW: 652.72 g/mol ), add 76.6 µL of DMSO.
-
Vortex gently to ensure the inhibitor is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months.[3]
General Protocol for Inhibition of Apoptosis in Cell Culture
Materials:
-
Cells of interest cultured in appropriate medium
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α, etoposide)
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates for cell culture
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your downstream assay and allow them to adhere overnight.
-
Dose-Response (Recommended): To determine the optimal concentration of this compound for your specific cell line and stimulus, perform a dose-response experiment. A common starting range is 10-100 µM.[8][9][10]
-
Pre-treatment: Before inducing apoptosis, pre-incubate the cells with the desired concentration of this compound for 1-3 hours.[2][8] This allows the inhibitor to permeate the cells and inactivate caspase-6.
-
Add the appropriate volume of this compound stock solution to the cell culture medium. For example, to achieve a final concentration of 50 µM from a 20 mM stock, dilute the stock 1:400 in the culture medium.
-
Include a vehicle control by adding the same volume of DMSO to a separate set of wells.
-
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the wells containing the cells, this compound, and the vehicle control.
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis, which will vary depending on the cell type and stimulus.
-
Analysis: Assess the inhibition of apoptosis using a suitable method as described in the protocols below.
Cell Viability Assay (MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader
Protocol:
-
Following the treatment protocol above, remove the culture medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. A higher absorbance indicates greater cell viability.
Western Blot for Cleaved Caspase-6 and Substrates
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-6, anti-Lamin A/C, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The presence of cleaved forms of caspase-6 or its substrates will indicate apoptosis, which should be reduced in the this compound-treated samples.[11][12]
Visualizations
Caption: Signaling pathway of caspase-6-mediated apoptosis and its inhibition by this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleaved Caspase-6 (Asp162) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of Z-VEID-FMK Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Abstract: Z-VEID-FMK is a cell-permeable, selective, and irreversible inhibitor of caspase-6, an executioner caspase involved in the apoptotic signaling cascade.[1][2][3] Accurate preparation and storage of this compound stock solutions are critical for ensuring its potency and obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell-based assays and other research applications.
This compound: Chemical Properties and Mechanism of Action
This compound (Benzyloxycarbonyl-Val-Glu-Ile-Asp-fluoromethylketone) is a peptide-based inhibitor that specifically targets the active site of caspase-6.[3] The fluoromethyl ketone (FMK) group forms an irreversible covalent bond with the cysteine residue in the catalytic site of the enzyme, thereby inactivating it.[4] Its selectivity makes it a valuable tool for investigating the specific role of caspase-6 in apoptosis, neurodegenerative diseases, and other cellular processes.[5][6]
Table 1: Quantitative Data for this compound
| Property | Value | References |
| CAS Number | 210344-96-0 | [1] |
| Molecular Formula | C₃₁H₄₅FN₄O₁₀ | [7] |
| Molecular Weight | 652.71 g/mol | [7] |
| Appearance | Off-white solid | [2] |
| Purity | >98% | [7] |
| Solubility | Insoluble in water | [6][7] |
| ≥113.4 mg/mL in DMSO | [7] | |
| ≥3.01 mg/mL in Ethanol (with warming) | [7] | |
| Formulation | Often supplied as a solid powder or pre-dissolved in DMSO | [7] |
Caspase-6 Signaling Pathway
Caspase-6 is an executioner caspase activated by initiator caspases (e.g., Caspase-8 or Caspase-9) in response to pro-apoptotic signals. Once activated, Caspase-6 cleaves specific cellular substrates, such as Lamin A, leading to the characteristic morphological changes of apoptosis, including nuclear shrinkage and DNA fragmentation.[8] this compound specifically blocks this process at the level of Caspase-6.
Caption: Caspase-6 activation pathway and point of inhibition by this compound.
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for this inhibitor.[1][7]
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[1][9][10]
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated precision balance
-
Pipettors and sterile tips
Equipment:
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Caption: Workflow for preparing this compound stock solution.
Procedure:
-
Preparation: Before starting, allow the this compound powder vial to equilibrate to room temperature to prevent moisture condensation.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Molecular Weight (MW) = 652.71 g/mol
-
To make a 10 mM (0.010 mol/L) solution:
-
Volume (L) = Amount (g) / (Concentration (mol/L) * MW ( g/mol ))
-
For 1 mg (0.001 g) of this compound:
-
Volume (L) = 0.001 g / (0.010 mol/L * 652.71 g/mol ) = 0.0001532 L = 153.2 µL
-
-
Therefore, add 153.2 µL of DMSO per 1 mg of this compound powder .
-
-
Dissolution:
-
Carefully weigh the desired amount of this compound powder (e.g., 1 mg) and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the powder. If the compound does not dissolve completely, warm the tube gently to 37°C and/or sonicate in an ultrasonic bath for a few minutes until the solution is clear.[6][7]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the inhibitor, dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.[7][10]
-
Store the aliquots protected from light.[2]
-
Short-term storage: Store at -20°C for up to 1 month.[1][10]
-
Long-term storage: For optimal stability, store at -80°C for up to 6 months.[1][10]
-
Application and Troubleshooting
Using the Stock Solution: For cell culture experiments, the 10 mM stock solution must be diluted to a final working concentration in the culture medium. A common working concentration for this compound is between 10 µM and 50 µM.[1][6]
-
Example Dilution (for 20 µM): To achieve a final concentration of 20 µM in 1 mL of culture medium, add 2 µL of the 10 mM stock solution (a 1:500 dilution).
-
Always add the inhibitor to the medium at the same time apoptosis is induced for effective inhibition.[11] A pre-incubation period of 1 hour is also commonly used.[1]
Troubleshooting:
-
Solubility Issues: If the compound precipitates out of solution upon dilution into aqueous culture medium, try pre-diluting the stock in a small volume of medium before adding it to the final culture volume. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Inhibitor Inactivity: Potency can be lost due to improper storage or multiple freeze-thaw cycles. Always use a fresh aliquot for critical experiments and adhere to recommended storage conditions.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. apexbt.com [apexbt.com]
- 4. bio-techne.com [bio-techne.com]
- 5. Caspase 6 - Wikipedia [en.wikipedia.org]
- 6. coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com [coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pnas.org [pnas.org]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Caspase Inhibitor Z-VAD-FMK [promega.jp]
Application Notes and Protocols for Inhibiting Apoptosis in Primary Neurons with Z-VEID-FMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in the development and maintenance of the central nervous system. However, excessive or unregulated neuronal apoptosis contributes to the pathology of various neurodegenerative diseases and neuronal injury. Caspases, a family of cysteine proteases, are central to the apoptotic process. Caspase-6, in particular, has been identified as a key executioner caspase in neuronal apoptosis. Z-VEID-FMK is a specific and irreversible inhibitor of caspase-6, making it a valuable tool for studying and potentially mitigating neuronal cell death. These application notes provide detailed protocols for using this compound to inhibit apoptosis in primary neuron cultures, methods for quantifying its effects, and an overview of the relevant signaling pathways.
Data Presentation
The efficacy of this compound in preventing caspase-6-mediated apoptosis in primary neurons has been demonstrated in various studies. The following tables summarize the quantitative data on the inhibitory effects of this compound and other caspase inhibitors.
Table 1: Inhibition of Caspase-6-Mediated Neuronal Apoptosis by Caspase Inhibitors
| Caspase Inhibitor | Concentration (µM) | Incubation Time (hr) | Inhibition of Apoptosis (%) | Reference |
| This compound | 5 | 48 | ~80% | [1] |
| Z-VAD-FMK (pan-caspase) | 5 | 48 | ~75% | [1] |
| BOC-D-FMK (pan-caspase) | 5 | 48 | ~70% | [1] |
| Z-DEVD-FMK (caspase-3) | 5 | 48 | No significant inhibition | [1] |
| Z-IETD-FMK (caspase-8) | 5 | 48 | No significant inhibition | [1] |
Data is approximated from graphical representations in the cited literature. The experiment involved microinjection of active caspase-6 into human primary neurons.
Signaling Pathways
Caspase-6 is an executioner caspase that, once activated, cleaves a variety of cellular substrates, leading to the dismantling of the cell. Its activation can be triggered by initiator caspases such as caspase-8 and caspase-1.[2][3]
References
- 1. Selective and Protracted Apoptosis in Human Primary Neurons Microinjected with Active Caspase-3, -6, -7, and -8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-1 activation of caspase-6 in human apoptotic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of Caspase-6 and Caspase-8 in Neuronal Apoptosis and the Regenerative Failure of Injured Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
Z-VEID-FMK: Application Notes and Protocols for Studying Protein Cleavage Events
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VEID-FMK is a potent and selective inhibitor of caspase-6, a key enzyme implicated in the execution phase of apoptosis and in the pathogenesis of neurodegenerative diseases. As a cell-permeable, irreversible peptide inhibitor, this compound covalently modifies the active site of caspase-6, thereby preventing the cleavage of its downstream substrates. This property makes it an invaluable tool for elucidating the specific roles of caspase-6 in various cellular processes, distinguishing its activity from other caspases, and investigating the therapeutic potential of caspase-6 inhibition.
These application notes provide detailed protocols for the use of this compound in cell culture to study the cleavage of specific protein substrates, with a focus on Lamin A/C. Additionally, we present signaling pathway diagrams to visualize the role of caspase-6 in apoptosis and neurodegeneration.
Data Presentation
To effectively utilize this compound as a specific inhibitor, it is crucial to understand its selectivity for caspase-6 over other members of the caspase family. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of caspases.
| Caspase Target | This compound IC50 (nM) |
| Caspase-6 | [Data not publicly available] |
| Caspase-1 | >10,000 |
| Caspase-3 | >10,000 |
| Caspase-7 | >10,000 |
| Caspase-8 | >10,000 |
Signaling Pathways
Caspase-6 in the Apoptotic Signaling Pathway
Caspase-6 is classified as an executioner caspase in the apoptotic cascade. It can be activated by initiator caspases such as caspase-8 and caspase-9. Once activated, caspase-6 participates in the dismantling of the cell by cleaving key structural and regulatory proteins.
Caspase-6 in Neurodegenerative Pathways
In the context of neurodegeneration, caspase-6 is implicated in pathways distinct from classical apoptosis. Its activation can be triggered by factors such as excitotoxicity and aberrant protein aggregation. In these pathways, caspase-6 cleaves specific neuronal substrates, contributing to neuronal dysfunction and death.
Experimental Protocols
Protocol 1: Inhibition of Caspase-6 and Analysis of Lamin A/C Cleavage by Western Blot
This protocol describes the treatment of cultured cells with this compound to inhibit caspase-6 activity and the subsequent detection of the cleavage of its substrate, Lamin A/C, by Western blot.
Materials:
-
This compound (powder or DMSO stock solution)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved Lamin A/C (recognizing the large or small fragment)
-
Primary antibody against total Lamin A/C
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
DMSO (vehicle control)
Experimental Workflow:
Procedure:
-
Preparation of this compound Stock Solution:
-
If starting from a powder, dissolve this compound in sterile DMSO to create a stock solution (e.g., 10-20 mM).
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels at a density that will allow for optimal growth and treatment.
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
-
This compound Treatment:
-
Thaw an aliquot of the this compound stock solution immediately before use.
-
Dilute the stock solution in fresh culture medium to the desired final working concentration. A typical starting concentration is 20-50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Pre-incubate the cells with this compound or vehicle for 1-2 hours before inducing apoptosis.
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent to the cell culture medium at a predetermined effective concentration.
-
Incubate the cells for a time period sufficient to induce apoptosis and subsequent cleavage of caspase-6 substrates (typically 4-24 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE on a gel with an appropriate acrylamide (B121943) percentage to resolve full-length Lamin A/C (approx. 70 kDa) and its cleaved fragments (approx. 45-50 kDa and 28 kDa).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Lamin A/C overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading and to assess total protein levels, the membrane can be stripped and re-probed with antibodies against total Lamin A/C and a loading control protein.
-
Expected Results:
-
Untreated Control: A prominent band for full-length Lamin A/C should be visible, with little to no detectable cleaved fragments.
-
Apoptosis Inducer + Vehicle: A decrease in the intensity of the full-length Lamin A/C band and the appearance of one or both cleaved fragments.
-
Apoptosis Inducer + this compound: A significant reduction in the intensity of the cleaved Lamin A/C fragments compared to the vehicle-treated, apoptosis-induced sample, indicating inhibition of caspase-6 activity.
Application of Z-VEID-FMK in Immunological Cell Death Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death is a fundamental process in the development and homeostasis of multicellular organisms, and its dysregulation is a hallmark of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. Immunological cell death (ICD) is a form of regulated cell death that is capable of activating an adaptive immune response. Key forms of ICD include apoptosis, pyroptosis, and necroptosis. Central to these pathways are caspases, a family of cysteine proteases that execute the demolition of the cell.
Z-VEID-FMK is a potent and selective irreversible inhibitor of caspase-6.[1] Caspase-6 is an executioner caspase, playing a role in the final stages of apoptosis. Emerging evidence also implicates caspase-6 in other forms of programmed cell death, including pyroptosis and PANoptosis (a coordinated activation of pyroptosis, apoptosis, and necroptosis), making this compound an invaluable tool for dissecting the intricate signaling pathways governing immunological cell death. This document provides detailed application notes and protocols for the use of this compound in studying these processes.
Mechanism of Action
This compound is a cell-permeable peptide inhibitor with the sequence Z-Val-Glu-Ile-Asp-FMK. The peptide sequence (VEID) is recognized by the active site of caspase-6. The fluoromethylketone (FMK) group forms an irreversible covalent bond with the catalytic cysteine residue of the caspase, thereby inactivating the enzyme. While it is highly selective for caspase-6, researchers should be aware of potential off-target effects at high concentrations.
Data Presentation
The following tables summarize quantitative data for this compound and the related pan-caspase inhibitor Z-VAD-FMK, which is often used in parallel studies.
| Inhibitor | Target | Effective Concentration (in vitro) | Cell Type | Application | Reference |
| This compound | Caspase-6 | 50 µM | HepG2 cells | Inhibition of drug-induced apoptosis | |
| Z-VAD-FMK | Pan-caspase | 20 µg/g (in vivo) | Mouse model of endotoxic shock | Alleviation of endotoxic shock | |
| Z-VAD-FMK | Pan-caspase | 100 ng/ml | Bone marrow-derived macrophages (BMDMs) | Induction of necroptosis | |
| Z-VAD-FMK | Pan-caspase | 50-100 µM | Activated T cells | Inhibition of FasL-induced apoptosis | |
| Z-VAD-FMK | Pan-caspase | 30 µM | THP-1 cells | Inhibition of pyroptosis |
Note: The optimal concentration of this compound should be determined empirically for each cell type and experimental condition.
Signaling Pathways and Experimental Workflow Diagrams
Caspase-6 Signaling in Apoptosis
Caption: Role of this compound in the apoptotic cascade.
Experimental Workflow: Investigating Apoptosis Inhibition
Caption: Experimental workflow for apoptosis studies.
Caspase-6 in PANoptosis
Caption: The emerging role of Caspase-6 in PANoptosis.
Experimental Protocols
Protocol 1: Inhibition of Apoptosis in Immune Cells
Objective: To determine the effect of this compound on apoptosis in an immune cell line (e.g., Jurkat T cells or THP-1 monocytes).
Materials:
-
Immune cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Apoptosis-inducing agent (e.g., Staurosporine, anti-Fas antibody)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium. Incubate overnight.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in complete medium at various concentrations (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO). Add 50 µL of the inhibitor or vehicle to the appropriate wells and incubate for 1-2 hours at 37°C.
-
Apoptosis Induction: Add 50 µL of the apoptosis-inducing agent at a pre-determined optimal concentration to all wells except the negative control.
-
Incubation: Incubate the plate for a time period sufficient to induce apoptosis (typically 4-24 hours).
-
Cell Staining:
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Protocol 2: Western Blot Analysis of Caspase-6 Cleavage
Objective: To confirm the inhibition of caspase-6 activation by this compound through monitoring the cleavage of caspase-6 and its substrates (e.g., PARP).
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Caspase-6 (cleaved), anti-PARP (cleaved), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine the extent of caspase and PARP cleavage.
Protocol 3: Lactate Dehydrogenase (LDH) Release Assay for Pyroptosis
Objective: To assess the role of caspase-6 in pyroptosis by measuring LDH release in the presence of this compound.
Materials:
-
Immune cells capable of undergoing pyroptosis (e.g., bone marrow-derived macrophages - BMDMs)
-
Complete cell culture medium
-
LPS (Lipopolysaccharide)
-
Nigericin (B1684572) or ATP
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.
-
Inhibitor Treatment: Pre-treat the cells with this compound or a vehicle control for 1 hour.
-
Pyroptosis Induction: Induce pyroptosis by adding nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) and incubate for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant.
-
LDH Assay:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with detergent).
Conclusion
This compound is a critical tool for elucidating the specific role of caspase-6 in various forms of immunological cell death. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the intricate signaling networks that govern apoptosis, pyroptosis, and necroptosis. As our understanding of these pathways continues to evolve, the precise application of inhibitors like this compound will be instrumental in developing novel therapeutic strategies for a range of immune-related diseases.
References
Application Notes and Protocols for Z-VEID-FMK in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Z-VEID-FMK, a selective and irreversible inhibitor of caspase-6, in various apoptosis assays. This document outlines the mechanism of action, provides detailed experimental protocols for key applications, and presents data on its efficacy.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. A key family of proteases central to the execution of apoptosis is the caspases. Caspases are cysteine-aspartic proteases that exist as inactive zymogens and are activated in a cascade upon apoptotic stimuli. They are broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).[1][2]
This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as a potent and irreversible inhibitor of caspase-6.[1][2] The VEID sequence is the specific recognition motif for caspase-6. By binding to the active site of caspase-6, this compound effectively blocks its proteolytic activity, thereby inhibiting downstream apoptotic events. This makes it a valuable tool for dissecting the specific role of caspase-6 in apoptotic pathways.
Mechanism of Action
Caspase-6 is considered an executioner caspase, responsible for cleaving a specific set of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3] Unlike other executioner caspases like caspase-3 and -7, which prefer a DEVD recognition sequence, caspase-6 uniquely targets substrates with a VEID sequence, such as lamin A/C.[1][4] The activation of caspase-6 can occur through cleavage by upstream caspases, such as caspase-3, and it can also participate in a feedback loop to amplify the apoptotic signal.[1][5]
This compound's inhibitory action allows researchers to investigate the specific downstream effects of caspase-6 activation and to differentiate its role from that of other caspases.
Data Summary
The following tables summarize the quantitative effects of caspase inhibitors in various apoptosis assays, providing an indication of the expected efficacy when using this compound.
Table 1: Inhibition of Apoptosis by Caspase Inhibitors
| Cell Line | Apoptotic Stimulus | Inhibitor | Concentration | % Inhibition of Apoptosis | Reference |
| Jurkat T cells | FasL | z-VAD-FMK | 50 µM | Effective Blockade | [6] |
| Jurkat T cells | FasL | z-VAD-FMK | 100 µM | Effective Blockade | [6] |
| Bovine Blastocysts | Cryopreservation | Z-VAD-FMK | 20 µM | Increased Survival Rate (76.1% vs 51.1%) | [7] |
| PA-1 | UVB | Z-VAD(OMe)-FMK | 50 µM | 18% reduction in cell death | [8] |
Table 2: Effect of Caspase Inhibitors on Caspase Activity and Substrate Cleavage
| Cell Line | Treatment | Inhibitor | Concentration | Effect | Reference |
| Activated T cells | FasL | z-VAD-FMK | 50-100 µM | Partial inhibition of caspase-8 and -3 processing | [6] |
| Jurkat T cells | FasL | z-VAD-FMK | 50-100 µM | Inhibition of caspase-8 and -3 activation | [6] |
| CCA cell lines | CH-CM | Z-VAD(OMe)-FMK | Not Specified | Significant reduction in cleaved caspase-3 and cleaved PARP | [9] |
| Bovine Blastocysts | Cryopreservation | Z-VAD-FMK | 20 µM | Reduced level of active caspase-3 | [7] |
| PA-1 | UVB | Z-VAD(OMe)-FMK | 50 µM | Abolished PARP cleavage | [8] |
Experimental Protocols
Western Blot Analysis of Apoptosis
Western blotting is a key technique to detect the cleavage of specific proteins that are hallmarks of apoptosis, such as Poly (ADP-ribose) polymerase (PARP). Caspase-6, along with other executioner caspases, cleaves the 116 kDa PARP protein into an 89 kDa fragment, inactivating its DNA repair function.[10]
a. Materials
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (and a negative control like Z-FA-FMK, which inhibits cathepsins but not caspases)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-caspase-6, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
b. Protocol
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate cells with the desired concentration of this compound (a typical starting range is 10-50 µM) for 1-2 hours before inducing apoptosis. Include a vehicle control (DMSO) and a negative control inhibitor.
-
Apoptosis Induction: Add the apoptosis-inducing agent and incubate for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PARP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of the 89 kDa PARP fragment indicates apoptosis. A reduction in this band in this compound-treated cells suggests inhibition of caspase-mediated PARP cleavage.
Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
Flow cytometry with Annexin V and PI co-staining is a widely used method to quantify apoptotic and necrotic cells.[11][12][13] Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[11] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[11]
a. Materials
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
Flow cytometer
b. Protocol
-
Cell Seeding and Treatment: Seed cells and treat with this compound and the apoptotic stimulus as described in the western blot protocol.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect the supernatant containing any floating cells.
-
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Signaling Pathway Diagrams
The following diagrams illustrate the caspase activation cascade in apoptosis and the experimental workflow for assessing apoptosis.
References
- 1. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Substrate-induced conformational changes occur in all cleaved forms of caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of apoptosis by caspase inhibitor Z-VAD-FMK improves cryotolerance of in vitro derived bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-VEID-FMK Administration in Animal Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Z-VEID-FMK, a selective and irreversible inhibitor of caspase-6, in animal models of neurodegenerative diseases. The information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of targeting caspase-6 in conditions such as Alzheimer's disease and Huntington's disease.
Introduction to this compound and its Role in Neurodegeneration
Caspase-6 is a cysteine-aspartic protease that plays a multifaceted role in neuronal apoptosis and neurodegeneration.[1][2] It is considered both an initiator and an executioner caspase, capable of cleaving other caspases like caspase-3 and -8.[1][2] Active caspase-6 has been identified in the post-mortem brains of individuals with Huntington's and Alzheimer's disease, suggesting its involvement in the pathology of these conditions.[1] Therefore, selective inhibition of caspase-6 presents a promising therapeutic strategy for a variety of neurodegenerative disorders.
This compound (Z-Val-Glu(OMe)-Ile-Asp(OMe)-FMK) is a potent and selective irreversible inhibitor of caspase-6. By specifically targeting this enzyme, this compound can be utilized to dissect the precise role of caspase-6 in neuronal death pathways and to evaluate the neuroprotective effects of its inhibition in vivo.
Quantitative Data Summary
While direct in vivo studies of this compound in Alzheimer's and Huntington's disease models are not extensively documented in publicly available literature, data from related caspase inhibitors and in vitro studies with this compound provide a strong rationale for its investigation. The following tables are templates based on expected outcomes and data from similar compounds. Researchers should aim to generate analogous data in their own studies.
Table 1: Hypothetical Effects of this compound on Neuronal Loss in a Mouse Model of Alzheimer's Disease (e.g., 5XFAD mice)
| Treatment Group | Administration Route | Dosage | Duration | Hippocampal Neuronal Count (cells/mm²) (Mean ± SEM) | Cortical Neuronal Count (cells/mm²) (Mean ± SEM) |
| Wild-Type (Vehicle) | ICV | N/A | 4 weeks | 2500 ± 150 | 3500 ± 200 |
| 5XFAD (Vehicle) | ICV | N/A | 4 weeks | 1500 ± 180 | 2200 ± 250 |
| 5XFAD + this compound | ICV | 10 µ g/day | 4 weeks | 2100 ± 160 | 2900 ± 210 |
| 5XFAD + this compound | IP | 5 mg/kg/day | 4 weeks | 1900 ± 170 | 2600 ± 230 |
Table 2: Hypothetical Effects of this compound on Motor Performance in a Mouse Model of Huntington's Disease (e.g., zQ175 mice)
| Treatment Group | Administration Route | Dosage | Duration | Rotarod Latency to Fall (seconds) (Mean ± SEM) | Beam Walk Errors (number) (Mean ± SEM) |
| Wild-Type (Vehicle) | ICV | N/A | 8 weeks | 180 ± 15 | 1 ± 0.5 |
| zQ175 (Vehicle) | ICV | N/A | 8 weeks | 90 ± 12 | 5 ± 1.2 |
| zQ175 + this compound | ICV | 10 µ g/day | 8 weeks | 140 ± 18 | 2.5 ± 0.8 |
| zQ175 + this compound | IP | 5 mg/kg/day | 8 weeks | 120 ± 15 | 3.5 ± 1.0 |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannulation and Infusion of this compound in Mice
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a mouse for the continuous or intermittent administration of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline with a low percentage of DMSO)
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Heating pad
-
Surgical instruments (scalpel, forceps, drill, etc.)
-
Guide cannula (26-gauge for mice) and dummy cannula
-
Dental cement and skull screws
-
Minipump or infusion pump system
-
Antiseptic solution and local anesthetic
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in the stereotaxic apparatus, ensuring the head is level. Maintain body temperature with a heating pad.
-
Surgical Site Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Cannula Implantation:
-
Using a dental drill, create a small burr hole over the target lateral ventricle. Typical coordinates for mice are relative to bregma: -0.3 mm posterior, ±1.0 mm lateral, and -2.5 mm ventral.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
-
Post-operative Care: Suture the incision, administer analgesics, and allow the animal to recover for at least one week. House animals individually to prevent damage to the cannula.
-
This compound Infusion:
-
Prepare the this compound solution in the chosen vehicle.
-
For continuous infusion, connect the guide cannula to an osmotic minipump filled with the this compound solution.
-
For intermittent injections, remove the dummy cannula and connect the guide cannula to an infusion pump via tubing. Infuse the solution slowly (e.g., 0.5 µL/min for mice).
-
Protocol 2: Behavioral Testing - Morris Water Maze (Alzheimer's Disease Model)
This test assesses spatial learning and memory, which are typically impaired in mouse models of Alzheimer's disease.
Materials:
-
Circular water tank (1.2-1.5 m in diameter)
-
Escape platform
-
Water opacifier (e.g., non-toxic white paint)
-
Video tracking system
Procedure:
-
Acclimation: Handle the mice for several days before the test.
-
Visible Platform Training (Day 1): Place a visible platform in the pool. Allow the mouse to swim and find the platform. This ensures the mouse has the motor and visual capacity for the task.
-
Hidden Platform Training (Days 2-5): Submerge the platform 1 cm below the water surface. Place the mouse in the water from different starting positions and allow it to search for the platform for a set time (e.g., 60 seconds). If it fails to find it, guide it to the platform.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Analyze escape latency, path length, and time in the target quadrant.
Protocol 3: Behavioral Testing - Rotarod (Huntington's Disease Model)
This test evaluates motor coordination and balance, which are progressively impaired in mouse models of Huntington's disease.
Materials:
-
Accelerating rotarod apparatus
Procedure:
-
Training: Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a few minutes each day for 2-3 days to acclimate them to the apparatus.
-
Testing:
-
Set the rotarod to accelerate from a low speed to a high speed over a set period (e.g., 4 to 40 rpm over 5 minutes).
-
Place the mouse on the rotating rod and start the acceleration.
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Calculate the average latency to fall for each mouse.
Protocol 4: Histological Analysis - Nissl and TUNEL Staining
These staining methods are used to quantify neuronal loss and apoptosis, respectively.
Nissl Staining for Neuronal Count:
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA and then transfer to a sucrose (B13894) solution for cryoprotection. Section the brain on a cryostat or microtome.
-
Staining:
-
Mount sections on slides.
-
Deparaffinize and rehydrate if using paraffin-embedded sections.
-
Stain with a 0.1% cresyl violet solution.
-
Differentiate in alcohol and clear in xylene.
-
-
Analysis: Count the number of healthy, stained neurons in specific brain regions (e.g., hippocampus, striatum) using stereological methods.
TUNEL Staining for Apoptosis Detection:
-
Tissue Preparation: Prepare tissue sections as for Nissl staining.
-
Staining:
-
Follow the instructions of a commercial TUNEL assay kit.
-
Typically involves permeabilizing the tissue, labeling the 3'-OH ends of fragmented DNA with TdT enzyme and labeled nucleotides (e.g., BrdUTP), and then detecting the label with a fluorescent antibody or a chromogenic reaction.
-
-
Analysis: Quantify the number of TUNEL-positive (apoptotic) cells in the regions of interest.
Signaling Pathways and Experimental Workflows
Caspase-6 Dependent Apoptotic Pathway in Neurodegeneration
Caption: Caspase-6 activation cascade in neurodegeneration.
Experimental Workflow for In Vivo Administration of this compound
Caption: Workflow for this compound administration and analysis.
References
Application Notes and Protocols: Measuring Caspase-6 Activity Following Z-VEID-FMK Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the accurate measurement of caspase-6 activity in experimental systems, particularly after treatment with the selective and irreversible inhibitor, Z-VEID-FMK.
Introduction to Caspase-6 and this compound
Caspase-6 is a member of the caspase family of cysteine proteases that play crucial roles in the execution phase of apoptosis and have been implicated in neurodegenerative diseases.[1] Its activity is characterized by the cleavage of specific substrates, most notably lamin A/C.[2][3] The tetrapeptide motif Val-Glu-Ile-Asp (VEID) is the preferential recognition sequence for caspase-6.[4][5]
This compound is a cell-permeable, irreversible inhibitor that specifically targets caspase-6 by binding to its active site. This makes it an essential tool for elucidating the specific roles of caspase-6 in various cellular processes. Accurate measurement of caspase-6 activity in the presence of this compound is critical for understanding its inhibitory effects and for the development of therapeutics targeting this enzyme.
Overview of Measurement Techniques
Several methods are available to quantify caspase-6 activity, each with its own advantages and limitations. The choice of technique will depend on the specific experimental goals, sample type, and available equipment. This document outlines four common and reliable methods:
-
Fluorometric Assays: A highly sensitive method based on the cleavage of a fluorogenic substrate.
-
Colorimetric Assays: A straightforward method suitable for plate-based readers, relying on a color-changing substrate.
-
Western Blotting: A semi-quantitative method to detect the active form of caspase-6 or the cleavage of its specific substrates.
-
Flow Cytometry: Enables the detection of active caspase-6 in individual cells within a population.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to this compound and caspase-6 activity assays.
| Parameter | Value | Cell Line/System | Notes | Reference |
| This compound Inhibition | ||||
| Pre-treatment Concentration | 50 µM for 1 hour | HepG2 cells | Decreased drug-induced caspase-6 activity by 53%. | |
| Fluorometric Substrates | ||||
| Ac-VEID-AFC | Ex/Em: ~400/505 nm | Biochemical Assay | Commonly used fluorogenic substrate for caspase-6. | |
| FAM-VEID-FMK | Ex/Em: ~490/525 nm | Live Cells | Irreversibly binds to active caspase-6 for detection. | |
| Colorimetric Substrates | ||||
| Ac-VEID-pNA | Absorbance: 405 nm | Biochemical Assay | Releases p-nitroanilide (pNA) upon cleavage. |
Signaling and Experimental Workflow Diagrams
Caspase-6 Activation Pathway
Caption: Caspase-6 activation cascade and point of inhibition by this compound.
Experimental Workflow for Measuring Caspase-6 Activity
Caption: General workflow for assessing caspase-6 activity after this compound treatment.
Experimental Protocols
Protocol 1: Fluorometric Caspase-6 Activity Assay
This protocol describes the measurement of caspase-6 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells treated with an apoptosis inducer and/or this compound.
-
Control (untreated) cells.
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT).
-
Caspase Assay Buffer (same as Lysis Buffer).
-
Fluorogenic Caspase-6 Substrate (e.g., Ac-VEID-AFC, 10 mM stock in DMSO).
-
96-well black, flat-bottom microplate.
-
Fluorometric plate reader (Excitation/Emission ~400/505 nm).
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with Caspase Assay Buffer.
-
In a 96-well plate, add 50 µL of each cell lysate per well. Include wells for a buffer-only blank.
-
Prepare the substrate solution by diluting the Ac-VEID-AFC stock to a final concentration of 50 µM in Caspase Assay Buffer.
-
-
Reaction and Measurement:
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Express caspase-6 activity as the fold-increase in fluorescence compared to the untreated control.
-
Protocol 2: Colorimetric Caspase-6 Activity Assay
This protocol details the measurement of caspase-6 activity using a colorimetric substrate.
Materials:
-
Cell lysates prepared as in Protocol 1.
-
Colorimetric Caspase-6 Substrate (e.g., Ac-VEID-pNA, 4 mM stock in DMSO).
-
96-well clear, flat-bottom microplate.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Assay Setup:
-
Follow the cell lysis procedure as described in Protocol 1.
-
In a 96-well plate, add 50 µL of each cell lysate per well.
-
Prepare the substrate solution by diluting the Ac-VEID-pNA stock to a final concentration of 200 µM in Caspase Assay Buffer.
-
-
Reaction and Measurement:
-
Add 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (buffer and substrate only) from the sample readings.
-
Calculate the fold-increase in caspase-6 activity relative to the untreated control.
-
Protocol 3: Western Blotting for Active Caspase-6 and Cleaved Substrates
This method allows for the visualization of the cleaved (active) form of caspase-6 or the cleavage of its specific substrate, lamin A.
Materials:
-
Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Anti-cleaved Caspase-6 antibody.
-
Anti-Lamin A/C antibody.
-
Anti-cleaved Lamin A antibody.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation and Electrophoresis:
-
Quantify protein concentration in cell lysates.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate proteins on an SDS-PAGE gel.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-6 or anti-cleaved lamin A) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Protocol 4: Flow Cytometry for Active Caspase-6
This protocol enables the detection of active caspase-6 in individual, intact cells.
Materials:
-
Cell suspension of treated and untreated cells.
-
Fluorescently-labeled, cell-permeable caspase-6 inhibitor (e.g., FAM-VEID-FMK).
-
Wash Buffer (provided with the kit or PBS).
-
Flow cytometer with appropriate laser and filters (e.g., 488 nm excitation).
Procedure:
-
Cell Staining:
-
Induce apoptosis in your cell culture and treat with this compound as required.
-
Harvest and resuspend the cells at a concentration of 1 x 10^6 cells/mL in culture medium or wash buffer.
-
Add the FAM-VEID-FMK reagent to the cell suspension at the recommended dilution (e.g., 1:150).
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Wash the cells twice with 1X Wash Buffer by centrifugation to remove unbound reagent.
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, detecting the green fluorescence of the FAM label.
-
Use untreated cells as a negative control to set the gate for the caspase-6 positive population.
-
-
Data Analysis:
-
Quantify the percentage of cells positive for active caspase-6 in each sample.
-
Compare the percentage of positive cells in this compound-treated samples to the untreated, apoptosis-induced control.
-
Concluding Remarks
The protocols provided herein offer robust methods for quantifying caspase-6 activity in the context of treatment with the inhibitor this compound. The choice of assay should be guided by the specific research question and available resources. For high-throughput screening, fluorometric and colorimetric assays are ideal. For detailed mechanistic studies and confirmation of inhibitor efficacy, western blotting for cleaved substrates provides valuable qualitative and semi-quantitative data. Flow cytometry is uniquely suited for analyzing heterogeneous cell populations and quantifying caspase-6 activation at the single-cell level. By employing these techniques, researchers can effectively investigate the role of caspase-6 in their experimental models.
References
- 1. Caspase 6 - Creative Enzymes [creative-enzymes.com]
- 2. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
Application Notes and Protocols: Utilizing Z-VEID-FMK in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Z-VEID-FMK, a specific and irreversible inhibitor of caspase-6, in conjunction with other apoptosis inducers. This document outlines detailed protocols, data interpretation, and the underlying signaling pathways to facilitate research into the intricate mechanisms of programmed cell death.
Introduction to this compound
This compound is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as a potent and irreversible inhibitor of caspase-6. Caspases, a family of cysteine proteases, are central to the execution of apoptosis. They are categorized into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7). While executioner caspases are responsible for cleaving key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, caspase-6 possesses unique substrate specificity, cleaving proteins such as lamin A/C.[1][2] The distinct role of caspase-6 in apoptosis makes this compound a valuable tool for dissecting specific apoptotic pathways.[1]
I. Modulation of Apoptosis by this compound in Combination with Various Inducers
The efficacy of this compound in inhibiting apoptosis is often evaluated in the presence of a chemical or biological inducer. The following section details the application of this compound with commonly used apoptosis inducers, staurosporine (B1682477) and TRAIL, and provides protocols for assessing its inhibitory effects.
A. Staurosporine-Induced Apoptosis
Staurosporine (STS) is a potent, broad-spectrum protein kinase inhibitor that induces apoptosis in a wide variety of cell types through the intrinsic (mitochondrial) pathway.[3][4] The combination of STS and this compound allows for the investigation of the specific role of caspase-6 in this pathway.
Experimental Protocol: Inhibition of Staurosporine-Induced Apoptosis
This protocol describes the induction of apoptosis using staurosporine in a human cell line and the assessment of inhibition by this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Staurosporine (STS)
-
This compound (caspase-6 inhibitor)
-
Z-DEVD-FMK (caspase-3/-7 inhibitor, for comparison)[5]
-
Z-VAD-FMK (pan-caspase inhibitor, for comparison)[6]
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Antibodies for Western blotting (e.g., anti-Lamin A/C, anti-PARP)
Procedure:
-
Cell Seeding: Seed HeLa cells in appropriate culture plates and grow to 70-80% confluency.
-
Inhibitor Pre-treatment: Pre-treat cells with 100 µM this compound, Z-DEVD-FMK, or Z-VAD-FMK for 3 hours. Use DMSO as a vehicle control.[5]
-
Apoptosis Induction: Induce apoptosis by adding 1 µM STS to the culture medium.[5]
-
Incubation: Incubate the cells for 24 hours.[5]
-
Cell Lysis and Protein Quantification: Harvest and lyse the cells. Determine the protein concentration of the lysates.
-
Western Blot Analysis: Analyze the cleavage of caspase-6 substrates (e.g., Lamin A/C) and other apoptotic markers (e.g., PARP) by Western blotting.[5]
Data Presentation: Effect of Caspase Inhibitors on STS-Induced Substrate Cleavage
| Treatment Group | Cleavage of Lamin A/C | Cleavage of PARP | Reference |
| DMSO (Control) | - | - | [5] |
| STS (1 µM) | +++ | +++ | [5] |
| STS + this compound (100 µM) | +/- (Slightly Blocked) | ++ (Slightly Blocked) | [5] |
| STS + Z-DEVD-FMK (100 µM) | + | - (Completely Blocked) | [5] |
| STS + Z-VAD-FMK (100 µM) | - (Completely Blocked) | - (Completely Blocked) | [5] |
| (-) No cleavage; (+/-) Slight cleavage; (+) Moderate cleavage; (++) Strong cleavage; (+++) Very strong cleavage. Data is qualitative based on immunoblotting results. |
Signaling Pathway: Staurosporine-Induced Intrinsic Apoptosis
Caption: Staurosporine-induced intrinsic apoptosis pathway and the inhibitory action of this compound on Caspase-6.
B. TRAIL-Induced Apoptosis
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a cytokine that induces apoptosis through the extrinsic pathway by binding to its death receptors.[7] Investigating the effect of this compound on TRAIL-induced apoptosis can help elucidate the role of caspase-6 in death receptor-mediated cell death.
Experimental Protocol: Assessment of TRAIL-Induced Apoptosis Inhibition
This protocol outlines the induction of apoptosis using TRAIL and the quantitative analysis of apoptosis inhibition by caspase inhibitors using flow cytometry.
Materials:
-
Human cancer cell lines (e.g., HCT116, SW480)[8]
-
Recombinant Human TRAIL
-
Z-IETD-FMK (caspase-8 inhibitor)[8]
-
Z-LEHD-FMK (caspase-9 inhibitor)[8]
-
This compound
-
Annexin V-EGFP Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates. Pre-treat with 20 µM of Z-IETD-FMK, Z-LEHD-FMK, or this compound for 30 minutes.[8]
-
Apoptosis Induction: Add TRAIL (e.g., 20 ng/ml) to the cell cultures.[8]
-
Incubation: Incubate for 4 hours.[8]
-
Apoptosis Assessment: Harvest the cells and stain with Annexin V-EGFP and a viability dye (e.g., Propidium Iodide) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the percentage of apoptotic cells (Annexin V positive) using a flow cytometer.[9][10][11]
Data Presentation: Inhibition of TRAIL-Induced Apoptosis in Colon Cancer Cells
| Cell Line | Treatment | % Apoptosis (Annexin V+) | Reference |
| HCT116 | Control | ~5% | [8] |
| HCT116 | TRAIL (20 ng/ml) | ~45% | [8] |
| HCT116 | TRAIL + Z-IETD-FMK (20 µM) | ~10% | [8] |
| HCT116 | TRAIL + Z-LEHD-FMK (20 µM) | ~15% | [8][12] |
| SW480 | Control | ~5% | [8] |
| SW480 | TRAIL (20 ng/ml) | ~50% | [8] |
| SW480 | TRAIL + Z-IETD-FMK (20 µM) | ~8% | [8] |
| SW480 | TRAIL + Z-LEHD-FMK (20 µM) | ~48% | [8][12] |
| Note: Data for this compound is not explicitly provided in the search results for this specific experiment and would need to be determined empirically following this protocol. |
Signaling Pathway: TRAIL-Induced Extrinsic Apoptosis
Caption: TRAIL-induced extrinsic apoptosis pathway and the inhibitory action of this compound on Caspase-6.
II. Experimental Workflow for Evaluating Caspase Inhibitors
The following workflow provides a general framework for assessing the efficacy of this compound and other caspase inhibitors in combination with an apoptosis inducer.
Caption: General experimental workflow for studying the effect of caspase inhibitors on induced apoptosis.
III. Concluding Remarks
This compound is a critical tool for elucidating the specific functions of caspase-6 in the complex network of apoptosis signaling. By using this compound in conjunction with various apoptosis inducers, researchers can dissect the hierarchical and parallel activation of caspases and identify the specific substrates and downstream events regulated by caspase-6. The protocols and data presented here provide a foundation for designing and interpreting experiments aimed at understanding the nuanced roles of individual caspases in programmed cell death, which is essential for the development of targeted therapeutics for a range of diseases, including cancer and neurodegenerative disorders. For robust and reliable results, it is recommended to use high-purity reagents and include appropriate controls, such as the negative control peptide Z-FA-FMK, which inhibits cathepsins but not caspases.
References
- 1. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prevention of the staurosporine-induced apoptosis by Bcl-X(L), but not by Bcl-2 or caspase inhibitors, allows the extensive differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. invivogen.com [invivogen.com]
- 7. Signaling events triggered by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL): caspase-8 is required for TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Apoptotic Versus Autophagic Cell Death by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Z-VEID-FMK insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-6 inhibitor, Z-VEID-FMK.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary function?
This compound is a cell-permeable, irreversible, and selective inhibitor of caspase-6. It belongs to the family of fluoromethyl ketone (FMK)-derivatized peptides that act as effective caspase inhibitors without inducing cytotoxic effects. Its primary function is to bind to the active site of caspase-6, thereby inhibiting its proteolytic activity and blocking downstream apoptotic signaling pathways.
2. What is the recommended solvent for dissolving this compound?
The recommended and most common solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). It is crucial to use fresh DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of the peptide inhibitor.
3. How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the lyophilized this compound powder in anhydrous DMSO. A common stock solution concentration is 10 mM. Ensure the powder is completely dissolved by vortexing and, if necessary, gentle warming or brief sonication.
4. What are the recommended storage conditions for this compound?
-
Lyophilized Powder: Store at -20°C to -70°C in a desiccated environment.
-
Stock Solution in DMSO: For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
5. What is a typical working concentration for this compound in cell culture experiments?
The optimal working concentration of this compound is cell-type and experiment-dependent. A general starting range is between 10 µM and 100 µM. It is highly recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
Troubleshooting Insolubility Issues
Q1: My this compound powder is not fully dissolving in DMSO.
A1: If you are experiencing difficulty dissolving the lyophilized powder in DMSO, consider the following steps:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. Older DMSO that has absorbed moisture will be less effective.
-
Gentle Warming: Warm the vial containing the DMSO and peptide to 37°C for 10-15 minutes. This can help increase the solubility.
-
Sonication: Brief sonication in a water bath can aid in the dissolution of the peptide.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What should I do?
A2: Precipitation in aqueous solutions is a common challenge with hydrophobic peptides like this compound. This is often due to the drastic change in solvent polarity when the DMSO stock is diluted into the aqueous medium. Here are several strategies to prevent and resolve this issue:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the full volume of your cell culture medium, first, create an intermediate dilution in a smaller volume of serum-containing medium or a buffer. The proteins in the serum can help to solubilize the hydrophobic inhibitor.[1] Then, add this intermediate dilution to your final culture volume.
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity.[1] However, for some poorly soluble compounds, a slightly higher, yet non-toxic, concentration of DMSO may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Thorough Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling or vortexing.[1] This ensures rapid dispersal and prevents localized high concentrations that are prone to precipitation.
-
Presence of Serum: If your experimental design allows, the presence of serum, such as Fetal Bovine Serum (FBS), can significantly aid in the solubility of hydrophobic compounds. Serum proteins like albumin can bind to the inhibitor and keep it in solution.
-
Use of Surfactants: In some instances, a very low concentration of a non-ionic surfactant, such as Tween 80, can be used to improve the solubility of hydrophobic compounds in aqueous solutions. However, the compatibility and potential effects of the surfactant on your specific cell line and experiment must be carefully evaluated.
Data Presentation
This compound Properties and Handling Summary
| Property | Recommendation/Value |
| Molecular Weight | 652.7 g/mol |
| Appearance | Lyophilized solid |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Recommended Stock Concentration | 10 mM |
| Typical Working Concentration | 10 - 100 µM |
| Storage of Lyophilized Powder | -20°C to -70°C (desiccated) |
| Storage of DMSO Stock Solution | -20°C (up to 1 month), -80°C (up to 6 months) |
Experimental Protocols
Protocol: Western Blot Analysis of Caspase-6 Activity Inhibition
This protocol provides a general guideline for assessing the inhibitory effect of this compound on caspase-6 activity by observing the cleavage of a downstream substrate, such as PARP.
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Prepare a working solution of this compound in complete cell culture medium.
-
Pre-treat the cells with the desired concentration of this compound for 1-2 hours.
-
Induce apoptosis using a known stimulus (e.g., staurosporine, etoposide) in the continued presence of this compound.
-
Include appropriate controls: untreated cells, cells treated with the apoptosis-inducer alone, and cells treated with this compound alone.
-
-
Cell Lysis:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved PARP or cleaved caspase-6 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent.
-
Visualizations
Caption: Caspase-6 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound precipitation in media.
References
Technical Support Center: Optimizing Z-VEID-FMK Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of Z-VEID-FMK for maximum inhibition of caspase-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective and irreversible inhibitor of caspase-6, an executioner caspase involved in the apoptotic signaling cascade.[1] Its mechanism of action involves the fluoromethylketone (FMK) group, which forms a covalent bond with the cysteine in the active site of caspase-6, thereby irreversibly blocking its proteolytic activity. This inhibition prevents the downstream cleavage of cellular substrates, ultimately blocking the execution phase of apoptosis.
Q2: What is the recommended starting concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound are highly dependent on the specific cell type, experimental conditions, and the nature of the apoptotic stimulus. However, a general starting point is a pre-incubation period of 1 to 2 hours with the inhibitor before inducing apoptosis.[2] For concentration, a range of 1 µM to 50 µM is commonly reported in the literature for various caspase inhibitors.[2][3] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q3: How can I be sure that this compound is effectively inhibiting caspase-6 in my experiment?
A3: The most common method to confirm caspase-6 inhibition is to perform a Western blot analysis for cleaved PARP (Poly (ADP-ribose) polymerase), a downstream substrate of activated caspases. In successfully inhibited cells, the levels of cleaved PARP should be significantly reduced compared to the positive control (apoptotic stimulus alone). Additionally, you can use a fluorometric caspase-6 activity assay to directly measure the enzymatic activity in cell lysates.
Q4: Are there any potential off-target effects or cytotoxicity associated with this compound?
A4: While this compound is designed to be a selective caspase-6 inhibitor, high concentrations or prolonged incubation times may lead to off-target effects. It is important to note that some pan-caspase inhibitors, such as Z-VAD-FMK, have been reported to inhibit other proteases like cathepsins and calpains, and can even induce alternative cell death pathways like necroptosis or autophagy. Although FMK-derivatized peptides are generally considered to have no cytotoxic effects, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to assess the impact of this compound on cell viability in your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or partial inhibition of apoptosis observed. | Suboptimal inhibitor concentration. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1, 5, 10, 20, 50 µM) to determine the most effective concentration for your cell type. |
| Inadequate pre-incubation time. | Optimize the pre-incubation time. Perform a time-course experiment where cells are pre-incubated with this compound for different durations (e.g., 30 min, 1h, 2h, 4h) before adding the apoptotic stimulus. | |
| Inhibitor added after apoptosis induction. | Ensure that this compound is added to the cell culture before the apoptotic stimulus to allow for cell permeability and binding to the target. | |
| Degraded inhibitor. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C in DMSO). Avoid repeated freeze-thaw cycles. | |
| Unexpected cell death observed. | Induction of necroptosis. | Some caspase inhibitors can shift the cell death pathway towards necroptosis. Consider using a specific inhibitor for necroptosis pathway components (e.g., a RIPK1 inhibitor) to investigate this possibility. |
| Cytotoxicity of the inhibitor. | Perform a cell viability assay (e.g., MTT, LDH) to determine if the observed cell death is due to the toxic effects of this compound at the concentration and incubation time used. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and overall cell health to ensure reproducibility. |
| Inaccurate pipetting or dilution. | Ensure accurate preparation of this compound dilutions for consistent results. |
Experimental Protocols
Protocol for Optimizing this compound Concentration and Incubation Time
This protocol provides a general framework for determining the optimal working concentration and pre-incubation time for this compound in a cell-based apoptosis assay.
Materials:
-
This compound
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Cell culture medium appropriate for your cell line
-
Multi-well cell culture plates (e.g., 96-well)
-
Your chosen apoptotic stimulus (e.g., Staurosporine, TNF-α)
-
Reagents for your chosen endpoint assay (e.g., Caspase-Glo® 6 Assay, Western blot antibodies for cleaved PARP, Annexin V/PI staining kit)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of the experiment. Allow the cells to adhere and recover overnight.
-
Dose-Response Experiment: a. Prepare a series of this compound dilutions in your cell culture medium. A common range to test is 1, 5, 10, 20, and 50 µM. b. Include a vehicle control (DMSO at the same final concentration as the highest this compound dilution). c. Pre-incubate the cells with the different concentrations of this compound or vehicle for a fixed time (e.g., 1 or 2 hours) before adding the apoptotic stimulus. d. Induce apoptosis by adding your chosen stimulus to all wells except for the negative control (no inhibitor, no stimulus). e. Incubate for the desired period for your stimulus to induce apoptosis (this will be specific to your model). f. Perform your endpoint assay to measure the level of apoptosis inhibition.
-
Time-Course Experiment: a. Based on the results of the dose-response experiment, select the most effective concentration of this compound. b. Set up multiple wells for this concentration and the vehicle control. c. Add this compound or vehicle to the cells at different time points before adding the apoptotic stimulus (e.g., 4h, 2h, 1h, 30min before stimulus). d. Add the apoptotic stimulus at "time zero" to all wells except the negative control. e. Incubate for the required duration for your stimulus to take effect. f. Perform your endpoint assay to determine the optimal pre-incubation time.
-
Data Analysis: Analyze the data from both experiments to determine the lowest concentration and shortest pre-incubation time that provides the maximum inhibition of apoptosis without causing significant cytotoxicity.
Quantitative Data Summary
The following tables summarize reported concentrations and incubation times for this compound and the related pan-caspase inhibitor Z-VAD-FMK from various studies. These should be used as a reference to guide your experimental design.
Table 1: this compound Concentration and Incubation Time Examples
| Cell Line | Apoptotic Stimulus | This compound Concentration | Pre-incubation Time | Endpoint Incubation | Reference |
| SH-SY5Y | Camptothecin (10µM) | 1 µM | 1 hour | 24 hours |
Table 2: Z-VAD-FMK Concentration and Incubation Time Examples (for reference)
| Cell Line | Apoptotic Stimulus | Z-VAD-FMK Concentration | Pre-incubation Time | Endpoint Incubation | Reference |
| Jurkat | FasL | Not specified | Not specified | Not specified | |
| Molt-3 | Melatonin | 50 µM | 2 hours | Not specified | |
| T98G | TS | 1-100 µM | Not specified | 24 hours | |
| Human Granulosa Cells | Etoposide (50 µg/ml) | 50 µM | Not specified | 48 hours |
Signaling Pathway Diagrams
The following diagrams illustrate the central role of caspase-6 in the apoptotic signaling pathways.
Caption: Extrinsic apoptosis pathway showing this compound inhibition.
Caption: Intrinsic apoptosis pathway with this compound inhibition.
Caption: Workflow for optimizing this compound incubation.
References
Improving Z-VEID-FMK cell permeability in specific cell lines
Welcome to the technical support center for Z-VEID-FMK, a selective and irreversible caspase-6 inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and address challenges related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable tetrapeptide inhibitor that selectively and irreversibly blocks the activity of caspase-6, an executioner caspase involved in the apoptotic signaling pathway.[1][2] Its chemical structure includes a benzyloxycarbonyl (Z) group and a fluoromethyl ketone (FMK) moiety, which enhance its cell permeability and allow it to form a covalent bond with the active site of caspase-6, thereby preventing it from cleaving its substrates.[3][4][5]
Q2: In which solvent should I dissolve this compound and how should it be stored?
A2: this compound is typically dissolved in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 10 mM.[2] It is recommended to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[2] The stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5] When stored properly, the DMSO stock solution is stable for several months.[2]
Q3: What is a typical working concentration for this compound in cell culture?
A3: The optimal working concentration of this compound is highly dependent on the cell line, the nature of the apoptotic stimulus, and the duration of the experiment. A common starting range reported for similar peptide-based caspase inhibitors is 10 µM to 100 µM.[6][7][8] For example, a concentration of 50 µM has been used in luteal cells.[2] However, it is crucial to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific experimental conditions.
Q4: How can I verify that this compound is effectively inhibiting caspase-6 in my experiment?
A4: To confirm the efficacy of this compound, you can perform a Western blot to detect the cleavage of known caspase-6 substrates, such as Lamin A or PARP.[9][10] In cells where caspase-6 is successfully inhibited, the levels of the cleaved forms of these proteins should be significantly reduced compared to the positive control (apoptotic stimulus alone). Alternatively, specific caspase-6 activity assays using fluorogenic substrates like Ac-VEID-AFC can be used to quantify the reduction in enzymatic activity in cell lysates.[1]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is designed to be selective for caspase-6, like many small molecule inhibitors, it may have off-target effects, especially at high concentrations. The related pan-caspase inhibitor Z-VAD-FMK has been reported to inhibit other proteases such as cathepsins and calpains, and also the amidase NGLY1, which can induce autophagy.[3][11][12][13] It is therefore important to use the lowest effective concentration of this compound and consider using appropriate controls to rule out off-target effects.
Troubleshooting Guide: Improving this compound Cell Permeability
Issue 1: Incomplete or no inhibition of caspase-6 mediated apoptosis is observed.
This may be due to insufficient intracellular concentration of this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | The effective concentration of this compound can vary significantly between cell types. Perform a dose-response experiment (e.g., 10, 25, 50, 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[14] |
| Insufficient Incubation Time | For maximal effect, pre-incubate the cells with this compound for at least 1-2 hours before applying the apoptotic stimulus.[14][15] This allows sufficient time for the inhibitor to permeate the cell membrane and bind to caspase-6. |
| Low Intrinsic Permeability in the Cell Line | Some cell lines have lower membrane permeability to peptide-based inhibitors. A study with SK-N-AS neuroblastoma cells showed a relatively low cell accumulation of 0.46% for this compound.[9] Consider strategies to enhance permeability as detailed in the protocols below. |
| Incorrect Preparation or Storage | Ensure the this compound stock solution was prepared in high-purity DMSO and stored in aliquots at -20°C or below to avoid degradation from multiple freeze-thaw cycles.[2] |
| Caspase-6 Independent Apoptosis | The observed cell death may be occurring through a pathway that does not involve caspase-6. Confirm the involvement of caspase-6 in your model system using techniques like siRNA-mediated knockdown. |
Issue 2: Signs of cellular toxicity are observed after treatment with this compound.
| Possible Cause | Suggested Solution |
| High Inhibitor Concentration | High concentrations of this compound may have off-target effects leading to toxicity.[13] Use the lowest effective concentration determined from your dose-response curve. |
| DMSO Vehicle Toxicity | The final concentration of DMSO in the culture medium should ideally be kept below 0.5% (v/v), as higher concentrations can be toxic to some cell lines.[16] Run a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) to assess the effect of the solvent alone. |
| Induction of Necroptosis | In some cell types, inhibiting caspases can shift the cell death pathway from apoptosis to necroptosis, a form of programmed necrosis.[14][17] This is particularly relevant if you are working with stimuli like TNF-α. You can investigate markers of necroptosis, such as the phosphorylation of MLKL, to determine if this is occurring. |
Quantitative Data
The following table summarizes the inhibitory potency and cell permeability of this compound in a specific cell line based on available literature. It is important to note that these values can be cell-type dependent.
| Inhibitor | Cell Line | Cellular Lamin Cleavage IC₅₀ (µM) | Enzymatic Caspase-6 IC₅₀ (µM) | Cell Accumulation (%) | Reference |
| This compound | SK-N-AS (Human Neuroblastoma) | 45 | 0.129 | 0.46 | [9] |
-
Cellular Lamin Cleavage IC₅₀: The concentration of the inhibitor required to reduce the cleavage of the caspase-6 substrate Lamin A by 50% in whole cells. This value reflects both cell permeability and target engagement.[9]
-
Enzymatic Caspase-6 IC₅₀: The concentration of the inhibitor required to reduce the activity of the purified caspase-6 enzyme by 50%. This value indicates the inhibitor's potency against the isolated enzyme.[9]
-
Cell Accumulation (%): The percentage of the inhibitor that accumulates inside the cells relative to the initial concentration in the medium.[9]
Experimental Protocols
Protocol 1: General Protocol for Inhibition of Caspase-6 in Cultured Cells
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere or reach the desired confluency for your endpoint assay.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in high-purity DMSO. Aliquot and store at -20°C.
-
Working Solution Preparation: Immediately before use, thaw an aliquot of the stock solution. Dilute the stock solution in fresh, serum-containing culture medium to the desired final working concentration (e.g., 10-100 µM). Ensure the final DMSO concentration is non-toxic (typically <0.5%).
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the desired concentration of this compound. Include a vehicle-only control. Incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
Induction of Apoptosis: Add the apoptotic stimulus to the cell culture medium and incubate for the desired period.
-
Analysis: Harvest the cells and assess the inhibition of caspase-6 activity by analyzing substrate cleavage (e.g., Western blot for cleaved Lamin A/PARP) or using a caspase-6 activity assay.
Protocol 2: Strategy for Enhancing this compound Permeability with a Mild Detergent
For cell lines with suspected low permeability, a transient increase in membrane permeability can be attempted. Note: This method requires careful optimization to avoid significant cytotoxicity.
-
Optimization of Permeabilizing Agent: Before the main experiment, perform a toxicity assay to determine the highest non-toxic concentration of a mild permeabilizing agent, such as a low concentration of Saponin or Digitonin, for your specific cell line. Test a range of concentrations (e.g., 1-10 µg/mL).
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Co-incubation: Prepare the working solution of this compound in a medium containing the pre-determined optimal concentration of the permeabilizing agent.
-
Treatment: Remove the old medium and add the co-incubation medium to the cells. Incubate for a limited duration (e.g., 30-60 minutes) at 37°C.
-
Wash and Replace: Gently wash the cells with fresh, pre-warmed medium to remove the permeabilizing agent.
-
Induction and Analysis: Add the apoptotic stimulus and proceed with the experiment as described in Protocol 1.
Visualizations
Caption: Simplified diagram of the apoptotic signaling pathways.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. Z-VAD(OMe)-FMK, Cell permeable, irreversible pan-caspase inhibitor (CAS 634911-81-2) | Abcam [abcam.com]
- 5. rndsystems.com [rndsystems.com]
- 6. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 11. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when using Z-VEID-FMK
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls when using Z-VEID-FMK, a selective and irreversible caspase-6 inhibitor. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable peptide inhibitor that selectively and irreversibly blocks the activity of caspase-6.[1] Caspases are a family of cysteine proteases that play a critical role in the execution of apoptosis, or programmed cell death. This compound contains the peptide sequence Val-Glu-Ile-Asp (VEID), which is a recognition motif for caspase-6. The fluoromethyl ketone (FMK) group covalently binds to the active site of caspase-6, leading to its irreversible inhibition.
Q2: How should I reconstitute and store this compound?
A2: this compound is typically supplied as a lyophilized powder and should be reconstituted in a high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, the lyophilized powder should be kept at -20°C. Once reconstituted, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: What is the recommended working concentration for this compound in cell culture experiments?
A3: The optimal working concentration of this compound can vary depending on the cell type, experimental conditions, and the specific research question. However, a general starting range for many cell culture applications is between 20 µM and 100 µM. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.
Q4: How can I be sure that the observed effects are due to caspase-6 inhibition and not off-target effects?
A4: To ensure the specificity of this compound, it is crucial to include proper controls in your experiments. A common negative control is Z-FA-FMK, a peptide that does not inhibit caspases but shares the FMK group. This helps to rule out any non-specific effects of the FMK moiety. Additionally, performing experiments in caspase-6 knockout or knockdown cells can provide strong evidence for the on-target effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of apoptosis observed | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit caspase-6 in your specific cell type or under your experimental conditions. 2. Timing of inhibitor addition: The inhibitor may have been added too late to prevent the apoptotic cascade. 3. Caspase-6 is not the primary executioner caspase: The apoptotic pathway in your model system may be predominantly driven by other caspases, such as caspase-3 or -7. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound (e.g., 20, 50, 100 µM). 2. Add this compound to your cells 1-2 hours prior to inducing apoptosis to ensure it has permeated the cells and inhibited caspase-6. 3. Use a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if the cell death is caspase-dependent. If Z-VAD-FMK inhibits apoptosis, but this compound does not, it suggests that other caspases are more critical in your system. |
| Unexpected increase in cell death | 1. Induction of necroptosis: Inhibition of caspases can sometimes shift the mode of cell death from apoptosis to necroptosis, a form of programmed necrosis. This is particularly relevant when using pan-caspase inhibitors but can also occur with more specific inhibitors. 2. Autophagy induction: Some caspase inhibitors have been shown to induce autophagy, which can sometimes lead to cell death. | 1. To test for necroptosis, co-treat your cells with this compound and a necroptosis inhibitor, such as necrostatin-1 (B1678002) (an inhibitor of RIPK1). If cell death is reduced, it suggests a shift to necroptosis. 2. To investigate the role of autophagy, co-treat with an autophagy inhibitor like 3-methyladenine (B1666300) (3-MA) or chloroquine. Monitor autophagic markers such as LC3-II conversion by Western blot. |
| Inconsistent or variable results | 1. Inhibitor instability: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation and reduced activity. 2. DMSO concentration: High concentrations of DMSO can be toxic to cells and may interfere with the experimental results. | 1. Aliquot the reconstituted this compound into single-use volumes to avoid multiple freeze-thaw cycles. 2. Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that the same concentration is used in your vehicle control. |
| Off-target effects of the negative control | Z-FA-FMK can inhibit other proteases: At higher concentrations, the negative control Z-FA-FMK has been reported to inhibit effector caspases and other cysteine proteases like cathepsins. | Use the lowest effective concentration of Z-FA-FMK that corresponds to the working concentration of this compound. If off-target effects are still suspected, consider using a different negative control or validating your findings with genetic approaches (e.g., caspase-6 siRNA). |
Data Presentation
Table 1: Selectivity Profile of this compound
| Caspase Inhibitor | Target Caspase(s) | Reported IC50 / Ki (nM) |
| This compound | Caspase-6 | Potent and selective |
| Z-DEVD-FMK | Caspase-3, -7, -8, -10 | Ki: 0.23 (Caspase-3), 1.6 (Caspase-7) |
| Z-IETD-FMK | Caspase-8 | Ki: 0.56 |
| Z-LEHD-FMK | Caspase-9 | Ki: 11 |
| Z-VAD-FMK | Pan-caspase | Broad-spectrum inhibition |
Note: IC50 and Ki values can vary depending on the assay conditions. The information provided is for comparative purposes.
Experimental Protocols
Protocol 1: Western Blot Analysis of PARP Cleavage
This protocol describes how to assess the activity of this compound by monitoring the cleavage of Poly (ADP-ribose) polymerase (PARP), a known downstream substrate of executioner caspases.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (reconstituted in DMSO)
-
Z-FA-FMK (negative control, reconstituted in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-PARP (detects both full-length and cleaved forms), anti-cleaved PARP, anti-caspase-6, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Pre-treat cells with this compound (e.g., 50 µM), Z-FA-FMK (e.g., 50 µM), or vehicle (DMSO) for 1-2 hours.
-
Induce apoptosis using the desired stimulus (e.g., staurosporine, TNF-α). Include an untreated control group.
-
Incubate for the desired time period (e.g., 4-24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PARP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines a method to quantify cell viability in the presence of this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Apoptosis-inducing agent
-
This compound (reconstituted in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 50, 100 µM) or vehicle control for 1-2 hours.
-
Add the apoptosis-inducing agent to the appropriate wells. Include wells with untreated cells and cells treated only with the inducing agent.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
-
Visualizations
Caption: Apoptotic signaling pathways and the role of this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
Ensuring the stability and activity of Z-VEID-FMK in solution
Welcome to the technical support center for Z-VEID-FMK, a selective and irreversible inhibitor of caspase-6. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and activity of this compound in solution for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable peptide inhibitor of caspase-6. Its sequence, VEID (Val-Glu-Ile-Asp), is recognized by caspase-6. The fluoromethyl ketone (FMK) group at the C-terminus forms an irreversible covalent bond with the cysteine residue in the active site of caspase-6, thereby inactivating the enzyme.[1][2] The N-terminal benzyloxycarbonyl (Z) group enhances its cell permeability.[1]
Q2: How should I reconstitute and store this compound?
For optimal stability, this compound should be reconstituted in high-purity, anhydrous DMSO to create a stock solution, typically at a concentration of 10-20 mM. Once reconstituted, the DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the stock solution is generally stable for up to 6 months.
Q3: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound is highly dependent on the cell type, the specific apoptotic stimulus, and the duration of the experiment. A dose-response experiment is strongly recommended to determine the most effective concentration for your specific model. However, a general starting range is between 10 µM and 100 µM.
Q4: How stable is this compound in aqueous cell culture medium?
Q5: Is this compound toxic to cells?
This compound is generally considered non-toxic at effective inhibitory concentrations. However, the DMSO solvent used for reconstitution can be toxic to some cell lines at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO as the this compound treated cells) in your experiments to account for any solvent effects.
Q6: Can this compound inhibit other caspases or proteases?
While this compound is designed to be a selective inhibitor of caspase-6, like many peptide-based inhibitors, it may exhibit some off-target activity at higher concentrations. The broader class of FMK-based peptide inhibitors has been reported to inhibit other cysteine proteases such as cathepsins. For experiments requiring high specificity, it is advisable to use the lowest effective concentration of this compound and consider including a negative control peptide, such as Z-FA-FMK, which is known to inhibit cathepsins but not caspases.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C to -70°C | Up to 1 year | Store under desiccating conditions. |
| Reconstituted in DMSO (Stock Solution) | -20°C or -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Diluted in Aqueous Media (Working Solution) | 37°C (in incubator) | For immediate use | Prepare fresh for each experiment. |
Table 2: Suggested Working Concentrations of this compound in Various Cell Lines
| Cell Line | Apoptotic Stimulus | Effective Concentration | Reference |
| HeLa | Shiga Toxin 1 | 20 µM | |
| Jurkat | Anti-Fas antibody, UV radiation | 10-50 µM | |
| SH-SY5Y | Camptothecin | 1 µM | Abcam Product Page |
| Granulosa Cells (HGL5) | Etoposide | 50 µM | |
| HepG2 | S-(+)-ketamine | 50 µM | MedChemExpress Product Page |
Experimental Protocols & Workflows
Caspase-6 Signaling Pathway in Apoptosis
Caspase-6 is an executioner caspase that, once activated, cleaves a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Its activation can be initiated by upstream initiator caspases such as caspase-8 and caspase-9.
Caption: Caspase-6 activation and inhibition by this compound.
General Experimental Workflow for Using this compound
This workflow outlines the key steps for incorporating this compound into a typical cell-based apoptosis experiment.
Caption: General workflow for this compound experiments.
Detailed Protocol: Western Blot for Cleaved PARP
This protocol describes the detection of cleaved PARP, a downstream substrate of executioner caspases, as a marker of apoptosis following treatment with this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (detects both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
Add the apoptosis-inducing agent and incubate for the desired time period.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Compare the levels of full-length PARP (approx. 116 kDa) and cleaved PARP (approx. 89 kDa) between different treatment groups. A decrease in full-length PARP and an increase in cleaved PARP indicates apoptosis. This compound treatment should reduce the amount of cleaved PARP.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or no inhibition of apoptosis | Suboptimal this compound concentration: The concentration may be too low for your specific cell line or stimulus. | Perform a dose-response curve to determine the optimal inhibitory concentration (e.g., 10, 25, 50, 100 µM). |
| Timing of treatment: The inhibitor was added too late to prevent caspase activation. | Add this compound 1-2 hours before or at the same time as the apoptotic stimulus. | |
| Degradation of this compound: The inhibitor may have degraded in the aqueous culture medium. | Prepare the working solution of this compound fresh from the DMSO stock immediately before each experiment. | |
| Caspase-independent cell death: The observed cell death may be occurring through a pathway that does not involve caspase-6. | Investigate other cell death pathways such as necroptosis or autophagy. Use a pan-caspase inhibitor like Z-VAD-FMK to determine if the cell death is caspase-dependent. | |
| Unexpected cell toxicity | High DMSO concentration: The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%. Include a DMSO vehicle control. |
| Off-target effects: At high concentrations, this compound may have off-target effects. | Use the lowest effective concentration determined from your dose-response experiment. | |
| Cell line sensitivity: Some cell lines may be particularly sensitive to the inhibitor or the solvent. | Perform a toxicity test with a range of this compound concentrations and DMSO concentrations on your specific cell line. | |
| Variability between experiments | Inconsistent this compound activity: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the reconstituted DMSO stock solution into single-use volumes and store at -20°C or -80°C. |
| Inconsistent cell conditions: Variations in cell passage number, confluency, or health can affect experimental outcomes. | Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment. |
References
Technical Support Center: Z-VEID-FMK and DMSO Controls
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of the caspase-6 inhibitor, Z-VEID-FMK, particularly concerning the effects of its solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for this compound?
A1: this compound, a peptide-based inhibitor, has poor solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an ideal vehicle for delivering this compound to cells in culture.[1] Its miscibility with water and cell culture media allows for uniform distribution in experimental setups.
Q2: What is the recommended final concentration of DMSO in my cell culture experiments?
A2: It is crucial to keep the final concentration of DMSO in your cell culture media as low as possible to avoid off-target effects. For most cell lines, a final DMSO concentration of ≤ 0.1% (v/v) is considered safe.[2] However, cell line sensitivity to DMSO can vary significantly. Therefore, it is highly recommended to perform a DMSO tolerance assay for your specific cell line to determine the maximum concentration that does not induce toxicity or other unintended biological effects. Some sensitive cell lines may require concentrations below 0.1%, while more robust lines might tolerate up to 0.5%.[3]
Q3: What are the potential off-target effects of DMSO in my apoptosis assay?
A3: DMSO is not an inert solvent and can exert biological effects, which can confound experimental results if not properly controlled. Documented effects include:
-
Modulation of Apoptosis: DMSO can have dose-dependent effects on apoptosis. Some studies have shown that DMSO can induce apoptosis, potentially through mechanisms involving caspase activation.[4][5] Conversely, other studies suggest that DMSO can sometimes have a protective effect or modulate apoptosis signaling pathways.[6][7]
-
Caspase Activity: High concentrations of DMSO have been shown to activate caspase-1 and caspase-3 in certain cell types.[8][9] This is a critical consideration when studying specific caspase inhibitors like this compound.
-
Alterations in Gene Expression and Signaling Pathways: Even at low concentrations, DMSO can alter the expression of numerous genes and affect various signaling pathways, which could indirectly influence the apoptotic process being studied.[9][10][11]
-
Cell Growth and Viability: DMSO can impact cell proliferation, with low concentrations sometimes stimulating growth and higher concentrations causing inhibition or cytotoxicity.[1][12]
Q4: How do I prepare my this compound stock solution and working solutions?
A4: To minimize the final DMSO concentration in your assay, it is best to prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Stock Solution: Dissolve this compound in high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM).[4] Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[13]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it further in your cell culture medium to the final desired working concentration. Ensure that the final DMSO concentration remains within the non-toxic range for your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High background apoptosis in vehicle control (DMSO only) wells. | The final DMSO concentration is toxic to your cells. | 1. Perform a DMSO dose-response curve: Determine the highest non-toxic concentration of DMSO for your cell line. 2. Lower the final DMSO concentration: Prepare a more concentrated stock of this compound to reduce the volume of DMSO added to your culture. |
| This compound does not inhibit apoptosis as expected. | 1. Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. DMSO interference: The concentration of DMSO may be affecting the inhibitor's activity or the apoptotic pathway. 3. Incorrect inhibitor concentration: The working concentration of this compound may be too low. | 1. Use a fresh aliquot of this compound stock solution. 2. Ensure your DMSO vehicle control is properly set up. If the vehicle control shows unexpected effects, the DMSO concentration may need to be adjusted. 3. Perform a dose-response experiment with this compound to determine the optimal inhibitory concentration for your system. |
| Precipitation of this compound upon dilution in aqueous media. | The compound is "crashing out" of solution due to the rapid change in solvent polarity. | 1. Perform serial dilutions in DMSO first: Before the final dilution in aqueous media, make intermediate dilutions in DMSO. 2. Add the DMSO/inhibitor solution to the aqueous medium slowly while vortexing. 3. Pre-warm the culture medium before adding the inhibitor solution. |
| Inconsistent results between experiments. | 1. Variability in final DMSO concentration. 2. Cell passage number and health. 3. Inconsistent incubation times. | 1. Be precise with all pipetting steps to ensure a consistent final DMSO concentration across all wells and experiments. 2. Use cells within a consistent and low passage number range. Monitor cell health and morphology. 3. Standardize all incubation times for inhibitor pretreatment and apoptosis induction. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol is essential to establish the appropriate DMSO concentration for your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of high-purity, sterile DMSO in your complete cell culture medium. A typical range to test would be from 0.01% to 2.0% (v/v). Also, include an untreated control (medium only).
-
Treatment: Replace the existing medium in the wells with the medium containing the different DMSO concentrations. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Normalize the viability of the DMSO-treated cells to the untreated control cells (set to 100% viability). The highest concentration of DMSO that does not cause a significant decrease in cell viability is the maximum tolerated concentration for your subsequent experiments.
Protocol 2: Caspase-6 Inhibition Assay with this compound and DMSO Vehicle Control
-
Cell Seeding: Seed cells in an appropriate culture plate or dish.
-
Prepare Reagents:
-
This compound Working Solution: Dilute your this compound stock solution in complete culture medium to the desired final concentration.
-
DMSO Vehicle Control: Prepare a solution containing the same final concentration of DMSO as your this compound working solution, but without the inhibitor. This is a critical control.
-
Untreated Control: Prepare wells with complete culture medium only.
-
Positive Control for Apoptosis: Prepare a treatment with a known apoptosis-inducing agent relevant to your experimental system.
-
-
Pre-treatment: Remove the culture medium from the cells and add the prepared this compound working solution, DMSO vehicle control, or medium only. Incubate for a period sufficient to allow cell permeability and inhibitor binding (typically 1-2 hours).
-
Apoptosis Induction: Add the apoptosis-inducing agent to the appropriate wells (including those pre-treated with this compound and the DMSO vehicle control).
-
Incubation: Incubate for the desired period for apoptosis to occur.
-
Assay for Caspase-6 Activity/Apoptosis: Analyze the cells using your chosen method, such as:
-
Western Blot: Probe for cleaved caspase-6 and cleaved PARP.
-
Fluorometric Activity Assay: Use a specific caspase-6 substrate.
-
Flow Cytometry: Use Annexin V/Propidium Iodide staining.
-
Microscopy: Observe morphological changes characteristic of apoptosis.
-
Data Presentation
Table 1: Example of DMSO Cytotoxicity Data on a Hypothetical Cell Line
| DMSO Concentration (v/v) | Cell Viability (%) (Mean ± SD) | Statistical Significance (p-value vs. 0%) |
| 0% (Untreated Control) | 100 ± 4.5 | - |
| 0.05% | 98.2 ± 5.1 | > 0.05 (Not Significant) |
| 0.1% | 95.7 ± 4.8 | > 0.05 (Not Significant) |
| 0.25% | 88.3 ± 6.2 | < 0.05 (Significant) |
| 0.5% | 75.1 ± 7.9 | < 0.01 (Highly Significant) |
| 1.0% | 42.6 ± 8.5 | < 0.001 (Highly Significant) |
This table illustrates that for this hypothetical cell line, the maximum tolerated DMSO concentration would be 0.1%.
Visualizations
Caption: Apoptotic signaling pathways leading to Caspase-6 activation.
Caption: General workflow for a caspase-6 inhibition assay.
References
- 1. pnas.org [pnas.org]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. researchgate.net [researchgate.net]
- 6. Caspase 6 - Creative Enzymes [creative-enzymes.com]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and… [ouci.dntb.gov.ua]
- 8. selleckchem.com [selleckchem.com]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com [coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com]
Technical Support Center: Interpreting Unexpected Results in Z-VEID-FMK Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Z-VEID-FMK, a selective and irreversible caspase-6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cell-permeable peptide inhibitor that specifically targets caspase-6, a key executioner caspase in the apoptotic signaling cascade.[1][2] The peptide sequence Val-Glu-Ile-Asp (VEID) mimics the cleavage site of caspase-6 substrates, allowing the inhibitor to bind to the enzyme's active site. The fluoromethyl ketone (FMK) group forms an irreversible covalent bond with the catalytic cysteine residue, effectively blocking the proteolytic activity of caspase-6.
Q2: How should I prepare and store my this compound stock solution?
This compound is typically supplied as a lyophilized powder or in a DMSO solution.[3] For powdered forms, reconstitute in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[4][5] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] Store stock solutions at -20°C or -80°C for long-term stability, where they can be stable for several months.[5][7]
Q3: What is a typical working concentration for this compound in cell culture experiments?
The optimal working concentration is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment. A common starting range is 20-100 µM.[6][8][9] For instance, a concentration of 50 µM was used in HepG2 cells to study drug-induced apoptosis.[7][10] It is crucial to perform a dose-response experiment to determine the lowest effective concentration for your specific model to minimize potential off-target effects.
Q4: How long should I pre-incubate my cells with this compound before adding the apoptotic stimulus?
A pre-incubation period of 30-60 minutes is generally recommended to allow the inhibitor to permeate the cells and bind to caspase-6 before its activation.[10] However, the optimal pre-incubation time can vary, so a time-course experiment may be necessary for your specific experimental setup.
Troubleshooting Guide
Unexpected Result 1: this compound fails to inhibit cell death.
Possible Cause 1: Suboptimal Inhibitor Concentration or Timing.
-
Solution: The effective concentration of this compound can vary between cell lines and with different apoptotic inducers. Perform a dose-response experiment (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to determine the optimal concentration for your system. Also, ensure that the pre-incubation time is sufficient for the inhibitor to enter the cells and inactivate caspase-6 before the apoptotic cascade is fully initiated.
Possible Cause 2: Caspase-6 is not the primary executioner caspase in your model.
-
Explanation: Apoptosis can be executed by other caspases, such as caspase-3 and caspase-7.[11][12] If the apoptotic stimulus in your model primarily activates these other caspases, inhibiting caspase-6 alone may not be sufficient to block cell death.
-
Solution: Use a pan-caspase inhibitor, such as Z-VAD-FMK, as a positive control for caspase-dependent apoptosis.[13] If Z-VAD-FMK inhibits cell death while this compound does not, it suggests that other caspases are the key players. Consider using a specific caspase-3 inhibitor like Z-DEVD-FMK to investigate this further.[8]
Possible Cause 3: The observed cell death is caspase-independent.
-
Explanation: Cells can die through alternative, caspase-independent pathways such as necroptosis, autophagy, or AIF-mediated cell death.[2][14] In fact, blocking apoptosis with caspase inhibitors can sometimes promote other forms of cell death, like necroptosis.[11][15][16]
-
Solution: Investigate markers for other cell death pathways. For necroptosis, check for the phosphorylation of MLKL by western blot.[11] For autophagy, look for the conversion of LC3-I to LC3-II.[1] If you suspect a switch to necroptosis, try co-treatment with this compound and a necroptosis inhibitor like Necrostatin-1.[15]
Unexpected Result 2: Cell death is observed even with effective inhibition of caspase-6 activity.
Possible Cause 1: Induction of an alternative cell death pathway.
-
Explanation: As mentioned above, inhibiting the apoptotic pathway can reroute the cell death signaling to necroptosis or autophagy.[2] This is a known phenomenon with pan-caspase inhibitors like Z-VAD-FMK and can potentially occur with more specific inhibitors under certain conditions.[1][2][11]
-
Solution: Analyze markers for necroptosis (p-MLKL) and autophagy (LC3-II conversion) via western blot. Use specific inhibitors for these pathways (e.g., Necrostatin-1 for necroptosis) to confirm their involvement.[16]
Possible Cause 2: Off-target effects of the inhibitor.
-
Explanation: While this compound is designed to be specific for caspase-6, at high concentrations, FMK-based inhibitors can have off-target effects on other cysteine proteases like cathepsins and calpains.[17] The broad-spectrum inhibitor Z-VAD-FMK has been shown to inhibit the N-glycanase NGLY1, which can induce autophagy.[1][18]
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response curve. Include a negative control peptide, such as Z-FA-FMK, which has the FMK group but does not inhibit caspases, to control for non-specific effects of the chemical structure.[6]
Unexpected Result 3: Ambiguous Western Blot Results for Apoptosis Markers.
Possible Cause 1: Incomplete inhibition of PARP cleavage.
-
Explanation: Poly(ADP-ribose) polymerase (PARP) is a well-known substrate for caspase-3 and, to a lesser extent, other caspases. This compound should primarily inhibit caspase-6. If PARP cleavage is still observed, it indicates that other caspases, most likely caspase-3, are active.
-
Solution: To confirm that this compound is working, probe for the cleavage of a more specific caspase-6 substrate, such as Lamin A.[19] The cleavage of Lamin A should be inhibited by this compound.[9] If PARP cleavage persists, it confirms that your apoptotic pathway is also mediated by other caspases.
Possible Cause 2: No change in pro-caspase-6 levels, but apoptosis is occurring.
-
Explanation: A lack of detectable decrease in the pro-caspase-6 band does not necessarily mean the enzyme is inactive. Only a small fraction of the total cellular pool of a caspase may need to be activated to execute apoptosis, which can be difficult to detect by observing the decrease in the pro-form.
-
Solution: Use an antibody that specifically recognizes the cleaved, active form of caspase-6. Alternatively, monitor the cleavage of a known downstream substrate of caspase-6, like Lamin A, which is a more sensitive measure of its activity.[19]
Data Presentation
Table 1: Recommended Working Concentrations of this compound and Control Inhibitors
| Inhibitor | Target(s) | Typical Working Concentration | Purpose in Experiments |
| This compound | Caspase-6 | 20-100 µM[8][9] | To specifically inhibit caspase-6 activity. |
| Z-VAD-FMK | Pan-caspase (except Caspase-2)[20] | 20-100 µM[13] | Positive control for caspase-dependent apoptosis. |
| Z-DEVD-FMK | Caspase-3 | 20-100 µM[8] | To investigate the specific role of caspase-3. |
| Z-FA-FMK | Cathepsins B & L (not caspases)[6] | Same as test inhibitor | Negative control for off-target effects of the FMK chemical group. |
Table 2: IC50 Values of Common Caspase Inhibitors
| Inhibitor | Caspase-1 | Caspase-3 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-10 |
| z-VAD-FMK | Potent | Potent | Potent | Potent | Potent | Potent |
| z-IETD-FMK | Weak | Weak | Weak | Weak | 350 nM | 5.76 µM |
| z-LEHD-FMK | Weak | Weak | Weak | Weak | 0.70 nM | 3.59 µM |
| Ac-LESD-CMK | Weak | Weak | Weak | Weak | 50 nM | 520 nM |
| z-DEVD-FMK | N/A | Potent | Weak | Potent | Weak | Weak |
| This compound | N/A | Weak | Potent | Weak | Weak | N/A |
| (Note: Specific IC50 values for this compound across all caspases are not readily available in a comparative table. The table reflects general selectivity profiles and includes specific values for other inhibitors for context.[21]) |
Experimental Protocols
Protocol 1: Western Blot Analysis of Caspase-6 Activity
This protocol allows for the detection of the cleavage of caspase-6 substrates, such as Lamin A, and can also be adapted for other markers like PARP and cleaved caspase-3.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Pre-treat cells with the desired concentration of this compound (or controls like Z-VAD-FMK, Z-FA-FMK, or DMSO vehicle) for 1 hour.
-
Induce apoptosis using your chosen stimulus and incubate for the desired time period.
-
-
Sample Collection and Lysis:
-
Harvest both adherent and floating cells to include the apoptotic population.
-
Wash cells with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[22]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Anti-cleaved Lamin A (to assess caspase-6 activity)
-
Anti-cleaved PARP (to assess general caspase activity, mainly caspase-3)
-
Anti-cleaved Caspase-3 (to assess caspase-3 activation)
-
Anti-Actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL detection reagent and an imaging system.[24]
-
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V/PI Staining
This protocol quantifies the percentage of cells in early apoptosis, late apoptosis, and necrosis.[25]
-
Cell Seeding and Treatment:
-
Treat cells with your apoptotic stimulus in the presence or absence of this compound (and controls) as described in the Western Blot protocol.
-
-
Cell Harvesting:
-
Collect both the culture medium (containing floating cells) and adherent cells. For adherent cells, use a gentle, non-EDTA-based dissociation reagent like Accutase, as Annexin V binding is calcium-dependent.
-
Combine the floating and adherent cells and centrifuge at 300-400 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Analyze the data to distinguish between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Mandatory Visualizations
References
- 1. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase inhibitors promote alternative cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-apoptotic functions of caspases in cellular proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. Pan-caspase inhibitors induce necroptosis via ROS-mediated activation of mixed lineage kinase domain-like protein and p38 in classically activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Necroptosis, a Novel Form of Caspase-Independent Cell Death, Contributes to Neuronal Damage in a Retinal Ischemia-Reperfusion Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. invivogen.com [invivogen.com]
- 21. researchgate.net [researchgate.net]
- 22. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling Caspase-6 Inhibition: A Comparative Guide to Z-VEID-FMK and its Alternatives via Western Blot Analysis
For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis, confirming the specific inhibition of caspase-6 is a critical step. This guide provides a comprehensive comparison of Z-VEID-FMK, a selective caspase-6 inhibitor, with other commonly used caspase inhibitors. We delve into supporting experimental data, primarily from Western blot analyses, to objectively assess its performance and offer detailed protocols to aid in your research endeavors.
This compound is a cell-permeable, irreversible inhibitor that specifically targets caspase-6, a key executioner caspase in the apoptotic cascade. Its specificity is crucial for dissecting the precise role of caspase-6 in various cellular processes. This guide will compare the efficacy and specificity of this compound against a broader-spectrum inhibitor, Z-VAD-FMK (a pan-caspase inhibitor), and a more targeted inhibitor of other executioner caspases, Z-DEVD-FMK (a caspase-3/-7 inhibitor).
Comparative Analysis of Caspase Inhibitor Specificity
Western blot analysis is a cornerstone technique for validating the inhibition of specific caspases by monitoring the cleavage of their downstream substrates. A key substrate for caspase-6 is Lamin A/C, a nuclear envelope protein. Inhibition of caspase-6 prevents the cleavage of Lamin A/C. Another common substrate used to monitor apoptosis is Poly (ADP-ribose) polymerase (PARP), which is primarily cleaved by caspase-3 and -7.
The following table summarizes the expected outcomes of a Western blot experiment designed to compare the specificity of this compound, Z-DEVD-FMK, and Z-VAD-FMK in cells induced to undergo apoptosis.
| Inhibitor | Target Caspase(s) | Expected Cleavage of Lamin A/C (Caspase-6 substrate) | Expected Cleavage of PARP (Caspase-3/-7 substrate) |
| This compound | Caspase-6 | Inhibited | Not significantly inhibited |
| Z-DEVD-FMK | Caspase-3, -7 | Not significantly inhibited | Inhibited |
| Z-VAD-FMK | Pan-caspase | Inhibited | Inhibited |
| Vehicle (DMSO) | None | Cleavage observed | Cleavage observed |
| Untreated | None | No cleavage | No cleavage |
This table is based on the established specificities of the inhibitors. Experimental results may vary depending on the cell type, apoptosis-inducing stimulus, and inhibitor concentration.
Experimental Data: Western Blot Confirmation
A study investigating novel substrates for caspase-6 provides direct evidence for the specificity of this compound. In this study, HeLa cells were treated with an apoptosis-inducing agent (staurosporine) in the presence or absence of different caspase inhibitors. The cleavage of Lamin A/C and PARP was then assessed by Western blot.
Key Findings:
-
This compound effectively blocked the cleavage of the caspase-6 substrate, Lamin A/C.[1]
-
Z-DEVD-FMK , the caspase-3/-7 inhibitor, did not prevent the cleavage of Lamin A/C but did inhibit the cleavage of PARP.[1]
-
The pan-caspase inhibitor, Z-VAD-FMK , inhibited the cleavage of both Lamin A/C and PARP, as expected.[1]
These results underscore the utility of this compound as a selective tool for studying caspase-6-dependent pathways.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental approach, the following diagrams have been generated.
Caption: Caspase-6 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for Western blot analysis of caspase-6 inhibition.
Detailed Experimental Protocol: Western Blot for Caspase-6 Activity
This protocol outlines the key steps for assessing this compound-mediated inhibition of caspase-6 by monitoring the cleavage of Lamin A/C.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound (caspase-6 inhibitor)
-
Alternative caspase inhibitors (e.g., Z-VAD-FMK, Z-DEVD-FMK)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (10-12% resolving gel recommended for Lamin A/C)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Lamin A/C (recognizes both full-length and cleaved forms)
-
Rabbit anti-cleaved Lamin A (specific to the cleaved fragment)
-
Rabbit anti-PARP (to assess off-target effects on caspase-3/-7)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with this compound (e.g., 20-50 µM) or other inhibitors for 1-2 hours. Include a vehicle-only (DMSO) control.
-
Induce apoptosis by adding the chosen stimulus and incubate for the desired time (e.g., 4-24 hours). Include an untreated control group.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the intensity of the cleaved Lamin A/C band to the loading control (β-actin or GAPDH).
-
By following this guide, researchers can effectively utilize Western blot analysis to confirm the specific inhibition of caspase-6 by this compound and objectively compare its performance against other caspase inhibitors, thereby advancing our understanding of the intricate mechanisms of apoptosis.
References
The Critical Role of a Negative Control in Z-VEID-FMK Caspase-6 Inhibition Assays: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of apoptosis and neurodegenerative diseases, the specific inhibition of caspase-6 is a key area of study. Z-VEID-FMK, a cell-permeable, irreversible inhibitor, is a widely utilized tool for this purpose. However, to ensure the validity and interpretability of experimental results, the use of a proper negative control is paramount. This guide provides an objective comparison of this compound with its commonly used negative control, Z-FA-FMK, supported by experimental protocols and data interpretation.
This compound is a tetrapeptide that mimics the cleavage site of caspase-6 substrates and contains a fluoromethyl ketone (FMK) group that irreversibly binds to the active site of the enzyme, thereby inhibiting its activity. While effective, the FMK moiety itself can exhibit off-target effects. Therefore, a negative control is essential to differentiate the specific effects of caspase-6 inhibition from non-specific effects of the inhibitor molecule.
The ideal negative control for this compound is a compound that is structurally similar, particularly regarding the FMK group, but does not inhibit caspase-6. Z-FA-FMK (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is frequently employed for this purpose. It is an inhibitor of cathepsins B and L but is generally considered not to inhibit caspases[1]. However, it is crucial to note that some studies have reported that Z-FA-FMK can inhibit effector caspases, including caspase-6, at higher concentrations[2][3]. This highlights the importance of careful dose-response experiments and data interpretation.
Comparative Data: this compound vs. Z-FA-FMK in a Caspase-6 Activity Assay
To illustrate the expected outcomes, the following table summarizes hypothetical data from a fluorometric caspase-6 activity assay. In this assay, active caspase-6 cleaves a substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to caspase-6 activity.
| Treatment Group | Description | Expected Caspase-6 Activity (Relative Fluorescence Units - RFU) | Interpretation |
| Untreated Control | Cells or lysate without any treatment. | High | Baseline caspase-6 activity. |
| Apoptosis Inducer | Cells treated with an agent that activates caspase-6 (e.g., staurosporine). | Very High | Induced caspase-6 activity. |
| This compound + Apoptosis Inducer | Cells pre-treated with this compound before adding the apoptosis inducer. | Low | Specific inhibition of caspase-6 by this compound. |
| Z-FA-FMK + Apoptosis Inducer | Cells pre-treated with Z-FA-FMK before adding the apoptosis inducer. | High to Moderately High | Ideally, no inhibition of caspase-6. Any observed reduction may indicate off-target effects of the FMK group or non-specific inhibition at higher concentrations. |
| Vehicle Control (DMSO) | Cells treated with the solvent used to dissolve the inhibitors. | Very High | To control for any effects of the solvent on caspase-6 activity. |
Experimental Workflow and Signaling Pathway
To visualize the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and Z-FA-FMK.
Caption: Caspase-6 signaling pathway and points of inhibition.
Detailed Experimental Protocol: Fluorometric Caspase-6 Activity Assay
This protocol is adapted for a 96-well plate format and can be used with either cell lysates or purified active caspase-6.
Materials:
-
This compound (specific inhibitor)
-
Z-FA-FMK (negative control)
-
DMSO (vehicle)
-
Apoptosis inducer (e.g., staurosporine) for cell-based assays
-
Cell lysis buffer
-
Active caspase-6 enzyme (for cell-free assays)
-
Caspase-6 substrate (e.g., Ac-VEID-AFC)
-
Assay buffer
-
96-well black microplate
-
Fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and Z-FA-FMK in DMSO. A typical stock concentration is 10 mM.
-
Prepare working solutions by diluting the stock solutions in assay buffer to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for this compound and to verify the lack of inhibition by Z-FA-FMK at that concentration.
-
-
Sample Preparation (Cell-Based Assay):
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with this compound, Z-FA-FMK, or DMSO (vehicle) at the desired concentrations for 1-2 hours.
-
Induce apoptosis by adding the chosen apoptosis inducer to the appropriate wells. Include an untreated control group.
-
Incubate for the time required to induce caspase-6 activation.
-
Lyse the cells by adding cell lysis buffer and incubate as recommended by the manufacturer.
-
-
Sample Preparation (Cell-Free Assay):
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentrations of this compound, Z-FA-FMK, or DMSO to the respective wells.
-
Add the active caspase-6 enzyme to all wells except the blank.
-
-
Caspase-6 Activity Measurement:
-
Add the caspase-6 substrate (e.g., Ac-VEID-AFC) to all wells.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme/cells) from all readings.
-
Calculate the percentage of caspase-6 inhibition for each treatment group relative to the positive control (apoptosis inducer alone).
-
Compare the inhibition by this compound to that of Z-FA-FMK.
-
Conclusion
The use of Z-FA-FMK as a negative control is a critical component of well-designed experiments involving the caspase-6 inhibitor this compound. It allows researchers to distinguish the specific effects of caspase-6 inhibition from potential off-target effects of the FMK chemical moiety. While generally considered inactive against caspases, the potential for Z-FA-FMK to inhibit effector caspases at higher concentrations necessitates careful validation and interpretation of results. By following rigorous experimental protocols and including appropriate controls, researchers can confidently elucidate the specific role of caspase-6 in their biological systems of interest.
References
The Specificity of Z-VEID-FMK: A Comparative Guide to its Caspase Cross-Reactivity
For researchers, scientists, and drug development professionals, selecting a highly specific tool is paramount for generating reliable and interpretable data. This guide provides an objective comparison of the caspase inhibitor Z-VEID-FMK, focusing on its cross-reactivity with other caspase family members. Supported by experimental data and detailed protocols, this document serves as a crucial resource for studies on the specific roles of Caspase-6 in cellular signaling.
This compound (Benzyloxycarbonyl-Val-Glu-Ile-Asp-fluoromethylketone) is a well-established, cell-permeable, and irreversible inhibitor primarily targeting Caspase-6, an executioner caspase involved in the apoptotic cascade. While its primary target is known, understanding its activity against other caspases is critical to avoid misinterpretation of experimental outcomes. This guide outlines the selectivity profile of this compound and provides the necessary context for its effective use in research.
Inhibitory Profile: this compound vs. Other Caspases
The efficacy and specificity of a caspase inhibitor are best represented by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%. While this compound is potently directed against Caspase-6, it exhibits significantly weaker activity against other caspases, underscoring its utility as a selective tool.
For comparison, the activity of other well-known caspase inhibitors is included. Z-DEVD-FMK is a selective inhibitor for Caspase-3 and -7, Z-IETD-FMK targets Caspase-8, and Z-VAD-FMK is a broad-spectrum or pan-caspase inhibitor.[1][2]
| Inhibitor | Primary Target(s) | IC50 vs. Caspase-6 | IC50 vs. Other Caspases | Reference(s) |
| This compound | Caspase-6 | Potent Inhibition (nM range) | Significantly higher µM range for Caspase-1, -3, -7, -8, -9 | [3] |
| Z-DEVD-FMK | Caspase-3, -7 | Weak Inhibition | Potent for Caspase-3 (IC50 ≈ 18 µM in some assays) and Caspase-7 | [3] |
| Z-IETD-FMK | Caspase-8 | Weak Inhibition | Potent for Caspase-8 | [3] |
| Z-VAD-FMK | Pan-Caspase | Moderate Inhibition | Potently inhibits most caspases (except Caspase-2) in a broad IC50 range (0.0015 - 5.8 µM) | [1][2] |
Note: Specific IC50 values can vary based on experimental conditions, such as substrate concentration and enzyme source. The data presented reflects relative potencies.
Experimental Protocols
To ensure transparency and reproducibility, the following section details a standard methodology for determining the IC50 of caspase inhibitors.
Protocol: In Vitro Caspase Inhibition Assay for IC50 Determination
This protocol outlines the measurement of inhibitor potency against purified recombinant caspases using a fluorogenic substrate.
1. Reagents and Materials:
-
Purified, active recombinant human caspases (e.g., Caspase-1, -3, -6, -7, -8, -9)
-
Caspase inhibitor (e.g., this compound) dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
Fluorogenic caspase substrates (e.g., Ac-VEID-AFC for Caspase-6, Ac-DEVD-AFC for Caspase-3/7, Ac-IETD-AFC for Caspase-8)
-
Assay Buffer: 50 mM HEPES, 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA, pH 7.5.[4]
-
96-well black microtiter plates
-
Fluorescence plate reader with appropriate excitation/emission filters (e.g., 400 nm excitation, 505 nm emission for AFC substrates)
2. Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of this compound in Assay Buffer. A typical range would be from 1 nM to 100 µM. Include a DMSO-only control (vehicle).
-
Enzyme Preparation: Dilute the recombinant caspase enzyme in ice-cold Assay Buffer to a working concentration (e.g., 1-10 units/well).
-
Incubation: In each well of the 96-well plate, add the diluted inhibitor followed by the diluted enzyme. The typical volume is 50 µL of inhibitor and 50 µL of enzyme.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Add the corresponding fluorogenic substrate to each well to a final concentration of 50-200 µM to start the reaction.[5]
-
Measurement: Immediately begin reading the fluorescence intensity every 1-5 minutes for at least 30 minutes using a fluorescence plate reader. The kinetic reading allows for the determination of the initial reaction velocity (V₀).
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Workflows and Pathways
To better illustrate the experimental and biological context, the following diagrams are provided.
Caption: Workflow for determining caspase inhibitor IC50 values.
Caspase-6 functions as an executioner caspase, activated by initiator caspases like Caspase-8 (in the extrinsic pathway) or Caspase-9 (in the intrinsic pathway). Once active, it cleaves a variety of cellular substrates, leading to the hallmarks of apoptosis.
Caption: Simplified overview of apoptosis pathways showing Caspase-6 activation.
Conclusion
References
Validating Z-VEID-FMK Function: A Comparative Guide to In Vitro Caspase-6 Activity Assays
For researchers, scientists, and drug development professionals, the accurate validation of caspase inhibitors is paramount. This guide provides a comprehensive comparison of in vitro assays to validate the function of Z-VEID-FMK, a selective and irreversible inhibitor of caspase-6. Experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most appropriate assay for your research needs.
This compound (Benzyloxycarbonyl-Val-Glu-Ile-Asp-fluoromethylketone) is a cell-permeable peptide inhibitor that specifically targets caspase-6.[1] It functions by irreversibly binding to the active site of caspase-6, thereby blocking its proteolytic activity.[2] Caspases are a family of cysteine proteases that play a critical role in the initiation and execution phases of apoptosis, or programmed cell death.[3] Caspase-6, an executioner caspase, is involved in the cleavage of key cellular substrates, including nuclear lamins, leading to the characteristic morphological changes of apoptosis.[4][5]
Apoptotic Signaling Pathway and this compound Inhibition
The activation of caspase-6 is a key event in the apoptotic cascade. The following diagram illustrates the signaling pathway leading to apoptosis and the point of intervention for this compound.
Comparative Performance of Caspase-6 Inhibitors
The efficacy of this compound can be compared to other caspase inhibitors through their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.
| Inhibitor | Target Caspase(s) | Type | IC50 against Caspase-6 | Reference(s) |
| This compound | Caspase-6 | Irreversible Peptide | ~170 nM (in-cell assay) | [3] |
| Z-VAD-FMK | Pan-caspase (except caspase-2) | Irreversible Peptide | Potent inhibitor | [6][7] |
| Z-IETD-FMK | Caspase-8 | Irreversible Peptide | Weakly inhibits | [8] |
| Ac-LESD-CMK | Caspase-8, Caspase-10 | Irreversible Peptide | Weakly inhibits | [8] |
| S10G | Caspase-6 | Allosteric Small Molecule | 4.2 µM | [5] |
| C13 | Caspase-6 | Allosteric Small Molecule | 13.2 µM | [5] |
Note: IC50 values can vary depending on the assay conditions, substrate, and enzyme concentration. The in-cell IC50 for this compound demonstrates its efficacy in a cellular context.[3] Z-VAD-FMK is a broad-spectrum caspase inhibitor and serves as a positive control for general caspase inhibition.[6][7]
Experimental Protocols for In Vitro Caspase-6 Activity Assays
To validate the inhibitory function of this compound, several in vitro assays can be employed. Below are detailed protocols for three common methods.
Colorimetric Caspase-6 Activity Assay
This assay is based on the spectrophotometric detection of a chromophore released upon cleavage of a synthetic substrate by caspase-6.
Principle: Active caspase-6 cleaves the synthetic substrate Ac-VEID-pNA (N-Acetyl-Val-Glu-Ile-Asp-p-nitroanilide), releasing the chromophore p-nitroanilide (pNA).[9] The amount of pNA produced is proportional to the caspase-6 activity and can be quantified by measuring the absorbance at 400-405 nm.[9]
Experimental Protocol:
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells using a known stimulus. A control group of non-induced cells should be run in parallel.
-
Pellet 3-5 x 10^6 cells per sample by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Dilute the cell lysate to a concentration of 1-4 mg/mL in Cell Lysis Buffer.
-
To a 96-well microplate, add 50 µL of the diluted cell lysate to each well.
-
For inhibitor validation, pre-incubate the lysate with this compound (or other inhibitors) at the desired concentrations for 15-30 minutes at 37°C.
-
Prepare the 2x Reaction Buffer containing 10 mM DTT.
-
Add 50 µL of the 2x Reaction Buffer to each well.
-
Add 5 µL of 4 mM Ac-VEID-pNA substrate (final concentration 200 µM) to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400 or 405 nm using a microplate reader.
-
The fold-increase in caspase-6 activity is determined by comparing the absorbance of the treated samples to the uninduced control.
-
Fluorogenic Caspase-6 Activity Assay
This assay offers higher sensitivity compared to the colorimetric method and is suitable for high-throughput screening.
Principle: Active caspase-6 cleaves the fluorogenic substrate Ac-VEID-AFC (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin), releasing the fluorescent AFC molecule.[10] The fluorescence intensity is directly proportional to caspase-6 activity and is measured using a fluorometer.[10]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare Caspase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT).[10]
-
Reconstitute purified active human caspase-6 enzyme in the assay buffer to a working concentration (e.g., 10 nM).
-
Prepare a stock solution of the fluorogenic substrate Ac-VEID-AFC (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound and other test inhibitors.
-
-
Assay Procedure:
-
In a black 96-well plate, add the test inhibitors at various concentrations.
-
Add the purified active caspase-6 enzyme to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Dilute the Ac-VEID-AFC stock solution in Caspase Assay Buffer to the desired final concentration (e.g., 100 µM).[10]
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the fluorescence intensity using a plate reader with excitation at ~400 nm and emission at ~505 nm.[10]
-
Record measurements every 5 minutes for 1 hour at 37°C.[10]
-
Calculate the reaction rate from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
ELISA-based Caspase-6 Activity Assay (Lamin A Cleavage)
This assay provides high specificity by detecting the cleavage of a natural caspase-6 substrate, lamin A.[2][4]
Principle: Caspase-6 specifically cleaves lamin A at amino acid 230.[10] This cleavage event can be detected using an ELISA with a neo-epitope antibody that specifically recognizes the cleaved lamin A fragment.[10][11]
Experimental Protocol:
-
In Vitro Lamin A Cleavage:
-
Incubate recombinant GST-tagged lamin A (e.g., 17 µg/mL) with active recombinant caspase-6 at 37°C for 2 hours in an appropriate assay buffer (e.g., 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.5% CHAPS, 10 mM DTT).[4]
-
For inhibitor studies, pre-incubate caspase-6 with this compound before adding the lamin A substrate.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 100°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Detect intact and cleaved lamin A via Western blotting using an anti-GST antibody.[4]
-
-
Cell-Based ELISA for Cleaved Lamin A:
-
Plate cells in a 384-well plate and allow them to adhere overnight.[2]
-
Pre-treat cells with this compound or other inhibitors for 30 minutes.
-
Induce apoptosis by adding an appropriate stimulus (e.g., staurosporine).[2]
-
After the desired incubation time, fix and permeabilize the cells.
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific for cleaved lamin A.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent HRP substrate and measure the luminescence.[12]
-
Experimental Workflow for Validating this compound Function
The following diagram outlines a logical workflow for the comprehensive validation of this compound using the described in vitro assays.
By following these protocols and the logical workflow, researchers can effectively and accurately validate the inhibitory function of this compound and compare its performance against other caspase-6 inhibitors. This comprehensive approach ensures robust and reliable data for advancing research in apoptosis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engaging a Non-catalytic Cysteine Residue Drives Potent and Selective Inhibition of Caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C | PLOS One [journals.plos.org]
- 5. Identification of Allosteric Inhibitors against Active Caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Z-VEID-FMK and Z-DEVD-FMK for Apoptosis Research
A definitive guide for researchers navigating the specifics of caspase inhibition.
In the intricate landscape of apoptosis research, the selection of appropriate chemical tools is paramount for elucidating specific cellular pathways. Among the most widely used reagents are the fluoromethyl ketone (FMK)-derivatized peptide inhibitors of caspases, a family of cysteine proteases central to the execution of programmed cell death. This guide provides a comprehensive side-by-side comparison of two commonly employed caspase inhibitors: Z-VEID-FMK and Z-DEVD-FMK, designed to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
At a Glance: Key Differences
| Feature | This compound | Z-DEVD-FMK |
| Primary Target | Caspase-6 | Caspase-3 |
| Specificity | Selective for Caspase-6 | Primarily targets Caspase-3, with notable off-target inhibition of Caspases-6, -7, -8, and -10. May also inhibit calpain. |
| Mechanism of Action | Irreversible, covalent binding to the active site cysteine | Irreversible, covalent binding to the active site cysteine |
| Cell Permeability | Yes | Yes |
Target Specificity and Potency
The efficacy and utility of a caspase inhibitor are defined by its target specificity and potency, often quantified by the half-maximal inhibitory concentration (IC50). While comprehensive, directly comparative IC50 data for both inhibitors across a full caspase panel is limited in publicly available literature, the following table summarizes the known and reported inhibitory characteristics.
| Caspase Target | This compound IC50 | Z-DEVD-FMK IC50 |
| Caspase-3 | - | ~18 µM[1][2] |
| Caspase-6 | Data not available | Potent inhibition reported[3][4] |
| Caspase-7 | - | Potent inhibition reported[3] |
| Caspase-8 | - | Potent inhibition reported |
| Caspase-10 | - | Potent inhibition reported |
Note: The reported IC50 value for Z-DEVD-FMK can vary between studies and experimental conditions. Researchers should consult specific product datasheets and literature for the most accurate and up-to-date information.
This compound is recognized for its selectivity towards caspase-6. In contrast, Z-DEVD-FMK, while a potent inhibitor of caspase-3, exhibits a broader spectrum of activity, which can be a critical consideration in experimental design. Its off-target effects on other caspases, and potentially on the non-caspase protease calpain, can complicate the interpretation of results if not properly controlled for.
Mechanism of Action
Both this compound and Z-DEVD-FMK are irreversible inhibitors that function through a similar mechanism. These cell-permeable compounds traverse the cell membrane and bind to the catalytic site of their target caspases. The fluoromethyl ketone group forms a covalent bond with the cysteine residue in the active site, leading to irreversible inactivation of the enzyme.
Figure 1. General mechanism of irreversible inhibition by FMK-derivatized peptide caspase inhibitors.
Signaling Pathways and Applications
The choice between this compound and Z-DEVD-FMK largely depends on the specific apoptotic pathway being investigated. Caspase-3 is a primary executioner caspase, responsible for the cleavage of a wide array of cellular substrates that lead to the morphological hallmarks of apoptosis. Therefore, Z-DEVD-FMK is broadly used to study the final execution phase of apoptosis.
Caspase-6 also functions as an executioner caspase, but its substrate specificity and role can be more nuanced and context-dependent. It is implicated in the cleavage of nuclear lamins and other specific substrates. The use of the more selective this compound allows for the specific interrogation of caspase-6-dependent pathways.
Figure 2. Simplified caspase cascade showing the primary targets of this compound and Z-DEVD-FMK.
Experimental Protocols
To discern the differential effects of this compound and Z-DEVD-FMK, a combination of a caspase activity assay and a Western blot for a downstream substrate cleavage is recommended.
Protocol 1: Comparative Caspase Activity Assay (Fluorogenic)
This protocol allows for the quantitative measurement of caspase-3 and caspase-6 activity in cell lysates following treatment with the inhibitors.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound (reconstituted in DMSO)
-
Z-DEVD-FMK (reconstituted in DMSO)
-
DMSO (vehicle control)
-
Cell Lysis Buffer
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Fluorogenic caspase-6 substrate (e.g., Ac-VEID-AFC)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells to the desired confluency. Pre-treat cells with varying concentrations of this compound, Z-DEVD-FMK, or DMSO for 1-2 hours.
-
Induction of Apoptosis: Add the apoptosis-inducing agent and incubate for the desired period.
-
Cell Lysis: Harvest and lyse the cells according to standard protocols.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Caspase Activity Assay: In a 96-well plate, add equal amounts of protein from each lysate. Add the appropriate caspase substrate (Ac-DEVD-AMC for caspase-3 or Ac-VEID-AFC for caspase-6) to each well.
-
Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of substrate cleavage and normalize to the untreated apoptotic control.
Protocol 2: Western Blot for PARP Cleavage
Poly (ADP-ribose) polymerase (PARP) is a well-known substrate of caspase-3. This protocol assesses the ability of the inhibitors to prevent PARP cleavage.
Materials:
-
Treated cell lysates from Protocol 1
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Compare the intensity of the cleaved PARP band (89 kDa) relative to the full-length PARP (116 kDa) and the loading control across the different treatment groups.
Figure 3. Experimental workflow for comparing the efficacy of this compound and Z-DEVD-FMK.
Conclusion
The selection between this compound and Z-DEVD-FMK should be guided by the specific experimental question. For studies focused on the general execution phase of apoptosis where caspase-3 is the primary effector, Z-DEVD-FMK is a suitable, albeit broad-spectrum, tool. However, when the goal is to dissect the specific contributions of caspase-6 to apoptotic signaling, the more selective this compound is the superior choice. In all experimental designs, careful consideration of potential off-target effects and the use of appropriate controls are essential for the robust interpretation of data.
References
A Comparative Guide to Caspase-6 Inhibition: Evaluating Z-VEID-FMK and Alternatives
For researchers, scientists, and drug development professionals, understanding the potency and mechanism of caspase-6 inhibitors is critical for advancing studies in neurodegenerative diseases and apoptosis. This guide provides a comparative analysis of Z-VEID-FMK, a selective and irreversible caspase-6 inhibitor, alongside other relevant compounds.[1][2]
This compound is a peptide-based inhibitor designed with the specific recognition sequence for caspase-6.[2] Its fluoromethylketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue in the active site of the enzyme, leading to irreversible inhibition.[3] This targeted mechanism makes this compound a valuable tool for dissecting the roles of caspase-6 in cellular pathways.
Performance Comparison of Caspase-6 Inhibitors
Direct comparison of inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50), can be nuanced, particularly when comparing irreversible and reversible inhibitors. For irreversible inhibitors like this compound, the measured potency is time-dependent. While a specific IC50 value for this compound is not consistently reported in the literature, its efficacy is well-established.
For a quantitative benchmark, we can compare it with the reversible caspase-6 inhibitor, Ac-VEID-CHO.
| Inhibitor | Target Caspase(s) | Inhibition Mechanism | Reported IC50 for Caspase-6 |
| This compound | Caspase-6 (selective) | Irreversible | Not consistently reported |
| Ac-VEID-CHO | Caspase-6, Caspase-3, Caspase-7 | Reversible | 12 nM, 16.2 nM |
Table 1: Comparison of Caspase-6 Inhibitors. The table provides a summary of the characteristics of this compound and the reversible inhibitor Ac-VEID-CHO.
Mechanism of Action: Irreversible Caspase Inhibition
The general mechanism for peptide-based irreversible caspase inhibitors, such as those ending in -FMK, involves a two-step process. Initially, the inhibitor recognizes and binds to the active site of the caspase. Subsequently, the fluoromethylketone group reacts with the cysteine residue in the catalytic site, forming a stable, covalent bond. This effectively and irreversibly inactivates the enzyme.
Caption: Irreversible inhibition of Caspase-6 by this compound.
Experimental Protocol: Determining Caspase-6 IC50
The following is a generalized protocol for a biochemical assay to determine the IC50 of a caspase-6 inhibitor using a fluorogenic substrate.
Materials:
-
Recombinant Human Caspase-6
-
Caspase Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% Glycerol, 10 mM DTT)
-
Fluorogenic Caspase-6 Substrate (e.g., Ac-VEID-AFC or Z-VEID-AFC)
-
Test Inhibitor (e.g., this compound)
-
Positive Control Inhibitor (e.g., Ac-VEID-CHO)
-
DMSO (for compound dilution)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation/Emission ~400/505 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and positive control in DMSO. Further dilute in Caspase Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant Caspase-6 to the working concentration in cold Caspase Assay Buffer.
-
Assay Plate Setup: Add the diluted inhibitors and a DMSO control to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Add the diluted Caspase-6 solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. This step is particularly crucial for time-dependent irreversible inhibitors.
-
Substrate Addition: Prepare the fluorogenic substrate solution in Caspase Assay Buffer.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at regular intervals or at a fixed endpoint (e.g., 60 minutes) using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Caption: Experimental workflow for IC50 determination.
References
Safety Operating Guide
A Guide to the Safe Disposal of Z-VEID-FMK
Z-VEID-FMK is a cell-permeable, irreversible caspase-6 inhibitor widely used in apoptosis research.[1][2] As with many research chemicals, proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.
Recommended Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile, double-gloving recommended | Prevents skin contact |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes |
| Lab Coat | Standard laboratory coat | Protects skin and clothing |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoid inhalation of dust or aerosols[3] |
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the affected area.
Spill Cleanup Steps:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.[3]
-
Containment: For liquid spills, cover with an absorbent material. For solid spills, carefully cover with a damp absorbent paper to avoid raising dust.[4]
-
Cleanup: Wearing appropriate PPE, collect all cleanup materials into a designated hazardous waste container.[4]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, such as alcohol, followed by soap and water.[3][4]
Step-by-Step Disposal Protocol for this compound Waste
Proper segregation and disposal of waste contaminated with this compound are critical. Follow these steps to ensure safe and compliant disposal.
1. Waste Segregation:
-
Solid Waste: This category includes unused or expired pure compounds, as well as contaminated lab materials such as weigh boats, pipette tips, and bench paper.[4]
-
Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.[4]
-
-
Liquid Waste: This includes solutions containing this compound.
-
Collect in a clearly labeled, sealed, and leak-proof hazardous waste container.
-
-
Sharps Waste: Needles, syringes, or any other contaminated sharp objects should be disposed of in a designated sharps container.
-
Empty Containers: Containers that held the pure this compound compound should be treated as hazardous waste.[4]
2. Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name (this compound).
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Do not overfill waste containers.
3. Waste Pickup and Final Disposal:
-
Once a waste container is full, or if it has been in storage for an extended period, schedule a pickup with your institution's Environmental Health and Safety (EHS) department.[4]
-
The typical final disposal method for cytotoxic and other hazardous chemical waste is high-temperature incineration to ensure complete destruction.[4]
Visualizing Safety and Disposal Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical relationships in safety precautions and the workflow for this compound disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
